molecular formula C6H7ClN2 B183386 6-chloro-N-methylpyridin-2-amine CAS No. 89026-78-8

6-chloro-N-methylpyridin-2-amine

Cat. No.: B183386
CAS No.: 89026-78-8
M. Wt: 142.58 g/mol
InChI Key: VPGPNOQDNGMIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGPNOQDNGMIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437819
Record name 6-chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-78-8
Record name 6-chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-chloro-N-methylpyridin-2-amine (CAS 89026-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-methylpyridin-2-amine, CAS number 89026-78-8. It is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its role in the development of bioactive molecules. Safety information is also included to ensure proper handling. The guide is intended for professionals in research and development who utilize substituted pyridine derivatives in their synthetic workflows.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile building block in organic synthesis. The physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 89026-78-8[1][2]
Synonyms 2-Pyridinamine, 6-chloro-N-methyl-; 6-Chloro-N-methyl-2-pyridinamine[2][3]
Molecular Formula C6H7ClN2[1][4]
Molecular Weight 142.59 g/mol [4]
Appearance White to yellow powder[2][3]
Density 1.2 g/cm³[2][3]
Boiling Point 462.5°C at 760 mmHg[3]
Flash Point 233.5°C[3]
SMILES CNC1=NC(=CC=C1)Cl[4]

Synthesis and Reactivity

Substituted aminopyridines like this compound are valuable intermediates. The reactivity of the chloro and amino functional groups allows for a variety of chemical transformations, making them useful in creating more complex molecules.[5]

General Reactivity

The pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing chloro group, has a unique electronic profile that influences its reactivity in reactions such as nucleophilic aromatic substitution and cross-coupling.

Illustrative Synthetic Protocol: Synthesis of 2-Aminopyridines

Experimental Protocol: General Synthesis of N-Aryl-2-Aminopyridines from Pyridine N-Oxides [6]

  • Reaction Setup: To a solution of the corresponding pyridine N-oxide (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add trifluoroacetic anhydride (TFAA, 1.1 equiv.) dropwise at 0 °C.

  • Addition of Isocyanide: After stirring for 5 minutes, add the isocyanide (1.2 equiv.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Deprotection: Add a 1 M solution of HCl in methanol (5.0 equiv.) and stir the mixture for an additional 2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product via flash chromatography.

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

The following diagram illustrates a generalized workflow for a chemical synthesis experiment.

G Generalized Chemical Synthesis Workflow A Reaction Setup (Solvent, Reactants) B Reagent Addition (e.g., Catalyst, Activator) A->B Controlled Addition C Reaction Monitoring (TLC, LC-MS) B->C Reaction Progress D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F G Final Product F->G

Caption: A flowchart of a typical chemical synthesis process.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Development : Compounds with the aminopyridine scaffold are known to be pharmacophores for many bioactive small molecules.[6] They are considered safer alternatives to aniline in drug design due to a reduced potential for oxidation to toxic species.[6] Chloro-substituted pyridines serve as key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and as anti-inflammatory or antimicrobial agents.[5][7]

  • Agrochemicals : This compound and its derivatives are used in the formulation of agrochemicals like pesticides and herbicides to improve crop protection.[5][7]

The logical relationship for its application is outlined in the diagram below.

G Application Pathway of this compound Start This compound (CAS 89026-78-8) Reaction Chemical Synthesis (e.g., Cross-Coupling, Substitution) Start->Reaction Starting Material Pharma Pharmaceutical Agents (e.g., Anti-inflammatories, Neurological Drugs) Reaction->Pharma Leads to Agro Agrochemicals (e.g., Herbicides, Pesticides) Reaction->Agro Leads to

Caption: Role as an intermediate in industry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar compounds like 3-Amino-2-chloro-6-methylpyridine and 2-amino-6-methylpyridine provide important safety guidance. These compounds are generally classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][9][10]

Hazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
Skin and Eye Irritation P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Handling P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
Storage Store in a well-ventilated place. Keep container tightly closed. For some similar compounds, storage in a freezer under an inert atmosphere is recommended.[11]

This safety information is based on related compounds and should be used as a guideline. Always consult the specific SDS for the product being handled and conduct a thorough risk assessment before use.

References

physical and chemical properties of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 6-chloro-N-methylpyridin-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported values from chemical suppliers with generalized experimental protocols and predicted spectroscopic characteristics based on its chemical structure.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier databases and should be considered as reference points.

PropertyValueSource
CAS Number 89026-78-8[Biosynth]
Molecular Formula C₆H₇ClN₂[Biosynth]
Molecular Weight 142.59 g/mol [Biosynth]
Appearance White to yellow powder
Melting Point 98.5-99.5 °C
Boiling Point 462.5 °C at 760 mmHg (Predicted)
Density 1.2 g/cm³ (Predicted)
Solubility Data not available
pKa Data not available

Synthesis

General Experimental Protocol: N-methylation of 2-amino-6-chloropyridine

Materials:

  • 2-amino-6-chloropyridine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous aprotic solvent.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise to the stirred solution. Allow the mixture to stir at this temperature for a specified time (e.g., 30 minutes) to facilitate the deprotonation of the amine.

  • Methylation: Slowly add the methylating agent (typically 1.0-1.2 equivalents) to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for a period of time (e.g., 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired this compound.

G Generalized Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2-amino-6-chloropyridine 2-amino-6-chloropyridine Deprotonation (Base) Deprotonation (Base) 2-amino-6-chloropyridine->Deprotonation (Base) Solvent N-methylation (Methylating Agent) N-methylation (Methylating Agent) Deprotonation (Base)->N-methylation (Methylating Agent) Quenching Quenching N-methylation (Methylating Agent)->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Purification Purification Washing & Drying->Purification This compound This compound Purification->this compound

Generalized Synthetic Workflow

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-7.6t1HPyridine H4
~6.6-6.8d1HPyridine H5
~6.4-6.6d1HPyridine H3
~5.0-5.5br s1HNH
~2.9-3.1s3HN-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~160-162C2 (C-N)
~150-152C6 (C-Cl)
~138-140C4
~110-112C5
~105-107C3
~28-30N-CH₃
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3350-3450N-H Stretch
2950-3050C-H Stretch (Aromatic)
2850-2960C-H Stretch (Aliphatic)
1580-1610C=C Stretch (Aromatic Ring)
1450-1500C=N Stretch (Aromatic Ring)
1250-1350C-N Stretch
700-800C-Cl Stretch
Mass Spectrometry (Predicted)
m/zInterpretation
142/144Molecular ion peak [M]⁺ (³⁵Cl/³⁷Cl isotopes)
127/129Loss of methyl group (-CH₃)
107Loss of chlorine radical (-Cl)
78Pyridine ring fragment

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, based on its structure, the following can be inferred:

  • Stability: The compound is likely to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

  • Reactivity: The pyridine ring is electron-deficient, and the chlorine atom at the 6-position can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than on a 2- or 4-halopyridine. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation under appropriate conditions.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Substituted 2-aminopyridines, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.

For a novel compound like this compound, a typical workflow for identifying its biological activity would involve a series of screening assays.

G Conceptual Workflow for Biological Activity Screening cluster_compound Test Compound cluster_screening Initial Screening cluster_hit Hit Identification cluster_followup Follow-up Studies This compound This compound Phenotypic Screening Phenotypic Screening (e.g., cell viability, antimicrobial) This compound->Phenotypic Screening Target-based Screening Target-based Screening (e.g., enzyme inhibition, receptor binding) This compound->Target-based Screening Active Compound Identified Active Compound Identified Phenotypic Screening->Active Compound Identified Target-based Screening->Active Compound Identified Dose-Response Studies Dose-Response Studies Active Compound Identified->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Studies->In Vivo Efficacy Models

Conceptual Biological Screening Workflow

This workflow illustrates a general approach to characterizing the biological effects of a novel chemical entity. Initial high-throughput screening can identify potential "hits," which are then subjected to more detailed studies to determine their potency, mechanism of action, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which may be limited. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The predicted data should be confirmed by experimental analysis.

Structure Elucidation of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 6-chloro-N-methylpyridin-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this document presents a putative analytical workflow and hypothetical data based on established principles of organic spectroscopy and the known characteristics of structurally related compounds, such as 2-amino-6-chloropyridine and various N-methylated aminopyridines. The methodologies and data presented herein serve as a robust framework for the analysis of this compound should it be synthesized. This guide includes detailed, hypothetical experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with illustrative diagrams to clarify the structure, analytical workflow, and a potential biological signaling pathway.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in pharmacologically active molecules. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, reactivity, and potential biological activity. This guide outlines the essential analytical techniques required for its unambiguous structure elucidation.

Predicted Physicochemical Properties

A summary of the predicted properties for this compound is presented below.

PropertyPredicted Value
Molecular FormulaC₆H₇ClN₂
Molecular Weight142.59 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, chloroform, DMSO

Spectroscopic Data (Hypothetical)

The following tables summarize the hypothetical spectroscopic data expected for this compound.

¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35t1H7.8H4
6.50d1H7.5H5
6.35d1H8.1H3
5.10br s1H-NH
3.05d3H5.2N-CH₃
¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
159.5C2
150.2C6
139.0C4
110.8C5
105.5C3
29.8N-CH₃
Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
142/144100/33[M]⁺ (isotopic pattern for Cl)
127/12945/15[M-CH₃]⁺
10760[M-Cl]⁺
7885[C₅H₄N]⁺ (pyridyl fragment)
Infrared (IR) Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, sharpN-H stretch
3050MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch (N-CH₃)
1610, 1580, 1470StrongC=C and C=N stretching (pyridine ring)
1320StrongC-N stretch
1100StrongC-Cl stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, which is characteristic for chlorine-containing compounds (M⁺ and M+2 peaks in an approximate 3:1 ratio). Interpret the major fragment ions to deduce the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-Cl bonds.

Visualizations

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration G Compound This compound Target Protein Kinase X Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Blocks Activation Response Cellular Response (e.g., Apoptosis) Pathway->Response Prevents

The Biological Versatility of 6-Chloro-N-methylpyridin-2-amine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Biological Activities, Experimental Evaluation, and Potential Mechanisms of Action

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this broad class, aminopyridine derivatives, particularly those featuring halogen substitutions, have garnered significant interest for their diverse and potent biological activities. This technical guide focuses on the derivatives of 6-chloro-N-methylpyridin-2-amine, a key heterocyclic building block in the synthesis of novel bioactive molecules. While extensive research on a wide range of derivatives from this specific core is still emerging, this document provides a comprehensive overview of the known biological activities of closely related 6-chloropyridin-2-amine analogs, detailing their anticancer, antimicrobial, and antiviral potential.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and insights into potential molecular mechanisms to facilitate further research and development in this promising chemical space.

Anticancer Activity

Derivatives of chloropyridines and related heterocyclic systems have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various pyridine and pyrimidine derivatives, which, while not all direct derivatives of this compound, provide a strong rationale for the investigation of this scaffold. The data is primarily presented as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound ID Cancer Cell Line EC₅₀ (µM) Reference
Derivative 1 HCT116 (Colon) 209.17 ± 1.23 [1]
MCF7 (Breast) 221.91 ± 1.37 [1]
Derivative 6 HCT116 (Colon) 89.24 ± 1.36 [1]

| | MCF7 (Breast) | 89.37 ± 1.17 |[1] |

Table 2: Anticancer Activity of Tetralin-yl-pyridine Derivatives

Compound ID Cancer Cell Line IC₅₀ (µg/mL) Reference
3a Hela (Cervical) 3.5 [2]
MCF7 (Breast) 4.5 [2]
3b Hela (Cervical) 10.5 [2]
6a Hela (Cervical) 7.1 [2]
6b Hela (Cervical) 10.9 [2]
7a Hela (Cervical) 8.1 [2]
7b Hela (Cervical) 5.9 [2]

| 7c | Hela (Cervical) | 6.5 |[2] |

Kinase Inhibition

A significant body of research points towards kinase inhibition as a primary mechanism for the anticancer effects of pyridine and pyrimidine derivatives. These compounds can target the ATP-binding site of various kinases, disrupting signaling pathways essential for tumor growth.

Potential Signaling Pathways

While specific pathways for this compound derivatives are not yet fully elucidated, related heterocyclic compounds have been shown to modulate critical cancer-related signaling cascades. For instance, some imidazo[1,2-a]pyridine derivatives have been observed to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB pathway. The inhibition of IκB kinase (IKK) phosphorylation prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor IKK IKK Complex receptor->IKK Activates STAT3 STAT3 receptor->STAT3 Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibits Sequestration NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation compound This compound Derivative (Hypothesized) compound->IKK Inhibits compound->STAT3 Inhibits Phosphorylation transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_nuc->transcription Promotes pSTAT3_nuc->transcription Promotes

Hypothesized modulation of the STAT3/NF-κB pathway.

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have shown promising activity against a range of bacterial and fungal pathogens.[3] The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the antibacterial activity of synthesized 6-chloro-pyridin-2-yl-amine derivatives against various pathogenic strains.

Table 3: Antibacterial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm)

Compound ID B. subtilis S. aureus X. campestris E. coli Reference
3a 12 14 13 12 [3]
3b 13 14 12 13 [3]
3c 14 15 14 14 [3]
3d 14 16 15 15 [3]
3e 13 14 14 13 [3]
3f 12 13 12 12 [3]
3g 14 15 13 14 [3]
3h 13 14 12 13 [3]

| Ciprofloxacin | 24 | 25 | 24 | 25 |[3] |

Note: The original data did not specify the N-methyl group, referring to 6-chloro-pyridin-2-yl-amine derivatives.

Antiviral Activity

The antiviral potential of chloropyridine-containing compounds has also been explored. For instance, 6-chloropurine arabinoside has demonstrated potent activity against Varicella-zoster virus (VZV) and moderate activity against Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4] The mechanism for VZV is dependent on phosphorylation by the virus-induced thymidine kinase.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of the biological activities of novel chemical entities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and include appropriate controls (vehicle and untreated). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add compound dilutions and controls B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at ~570nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cell viability assay.
Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer. Dispense the mix into the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. A higher luminescent signal corresponds to greater inhibition of the kinase.

G A Prepare compound dilutions B Dispense into 384-well plate A->B C Add Kinase/Substrate/ATP reaction mix B->C D Incubate at RT C->D E Add ATP detection reagent D->E F Incubate to stabilize signal E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Workflow for a luminescence-based kinase inhibition assay.
Antibacterial Susceptibility Test (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone correlates with the antimicrobial activity of the compound.

G A Prepare standardized bacterial inoculum B Inoculate surface of agar plate A->B C Create wells in the agar B->C D Add test compounds and controls to wells C->D E Incubate plate (e.g., 37°C, 24h) D->E F Measure diameter of inhibition zones E->F

Workflow for the agar well diffusion assay.

Conclusion

The this compound scaffold and its close analogs represent a promising area for the discovery of new therapeutic agents. The available data on related chloropyridine and chloropyrimidine derivatives strongly suggest potential for potent anticancer, antimicrobial, and antiviral activities. The likely mechanism for the anticancer effects is through the inhibition of key signaling kinases, such as those in the STAT3 and NF-κB pathways. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

Synthesis of 6-chloro-N-methylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 6-chloro-N-methylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the direct N-methylation of the commercially available starting material, 2-amino-6-chloropyridine. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: N-methylation of 2-amino-6-chloropyridine

The selected synthesis route is the N-methylation of 2-amino-6-chloropyridine. This method is favored for its straightforwardness and utilization of readily available reagents. The reaction proceeds by deprotonation of the primary amino group with a strong base, followed by nucleophilic attack of the resulting anion on a methylating agent.

Reaction Scheme:

G Synthesis of this compound A 2-amino-6-chloropyridine C This compound A->C N-methylation B Sodium Hydride (NaH) Methyl Iodide (CH3I) THF B->A

Caption: N-methylation of 2-amino-6-chloropyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-amino-6-chloropyridine1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Methyl Iodide1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 12-18 hours
Theoretical Yield Based on 2-amino-6-chloropyridine
Expected Purity >95% after purification

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of aromatic amines.

Materials:

  • 2-amino-6-chloropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Argon or Nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).

  • Addition of Starting Material and Solvent: To the flask, add 2-amino-6-chloropyridine (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of methyl iodide, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • The reaction generates hydrogen gas, which is flammable. Ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visual Workflow

G Experimental Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 2-amino-6-chloropyridine in anhydrous THF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for 30-60 min C->D E Add CH3I dropwise D->E F Warm to RT and stir for 12-18 h E->F G Quench with sat. aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry over MgSO4/Na2SO4 I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Enigma: A Technical Guide to the Speculative Mechanism of Action of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

6-chloro-N-methylpyridin-2-amine is a substituted aminopyridine that, while primarily recognized as a versatile chemical intermediate, belongs to a class of compounds demonstrating a wide spectrum of biological activities. Direct mechanistic studies on this specific molecule are not extensively available in current literature. This technical guide synthesizes information from structurally analogous compounds to speculate on the potential mechanisms of action of this compound. By examining the established biological targets of similar 2-aminopyridine and pyridine-2-methylamine derivatives, we propose several plausible signaling pathways and cellular processes that may be modulated by this compound. This document aims to provide a foundational framework to guide future in-vitro and in-vivo investigations into the therapeutic potential of this compound.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a derivative of this class, possesses structural features—a chlorinated pyridine ring and a methylated amino group—that suggest the potential for specific interactions with biological macromolecules. While its primary utility to date has been in synthetic chemistry, the inherent bioactivity of its parent structures warrants a deeper investigation into its own pharmacological potential. This whitepaper will explore speculative mechanisms of action based on the known activities of closely related compounds.

Speculative Mechanisms of Action

Based on the biological activities of structurally similar aminopyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.

Antimicrobial Activity: Inhibition of Essential Bacterial Enzymes

Derivatives of 2-amino-6-chloropyridine have demonstrated antibacterial and antifungal properties.[2] A compelling speculative mechanism is the inhibition of essential microbial enzymes. A notable example from a related class of pyridine-2-methylamine derivatives is the inhibition of Mycobacterial membrane protein Large 3 (MmpL3).

Hypothesized Target: MmpL3 Transporter Protein

MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are essential components of the bacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Hypothetical Signaling Pathway: Inhibition of MmpL3

MmpL3_Inhibition This compound This compound MmpL3 MmpL3 This compound->MmpL3 Inhibits Mycolic_Acid_Transport Mycolic_Acid_Transport MmpL3->Mycolic_Acid_Transport Mediates Cell_Wall_Disruption Cell_Wall_Disruption Mycolic_Acid_Transport->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Disruption->Bacterial_Cell_Death NFkB_Modulation Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Gene_Transcription Gene_Transcription NF-κB->Gene_Transcription Promotes Pro-inflammatory_Mediators Pro-inflammatory_Mediators Gene_Transcription->Pro-inflammatory_Mediators This compound This compound This compound->IKK_Complex Inhibits? Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: In Vivo Validation Target_Binding_Assays Target_Binding_Assays Western_Blot Western_Blot Target_Binding_Assays->Western_Blot Enzyme_Inhibition_Assays Enzyme_Inhibition_Assays qPCR qPCR Enzyme_Inhibition_Assays->qPCR Cell-Based_Assays Cell-Based_Assays Immunofluorescence Immunofluorescence Cell-Based_Assays->Immunofluorescence Animal_Models Animal_Models Western_Blot->Animal_Models qPCR->Animal_Models PK_PD_Studies PK_PD_Studies Immunofluorescence->PK_PD_Studies

References

Solubility Profile of 6-chloro-N-methylpyridin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-chloro-N-methylpyridin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility. This includes a detailed experimental protocol, a structured table for data presentation, and a logical workflow for solubility assessment.

Introduction

This compound is a substituted pyridine derivative. Understanding its solubility in various organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound is influenced by its molecular structure, polarity, and the physicochemical properties of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
Polar Protic MethanolGravimetric
EthanolGravimetric
IsopropanolGravimetric
Polar Aprotic AcetoneGravimetric
AcetonitrileGravimetric
Dimethylformamide (DMF)Gravimetric
Dimethyl sulfoxide (DMSO)Gravimetric
Non-Polar Dichloromethane (DCM)Gravimetric
TolueneGravimetric
HexaneGravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solid residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

    • Calculate the solubility in mol/L by converting the mass of the residue to moles using the molecular weight of this compound (142.59 g/mol ).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.45 µm syringe filter E->F G Dispense filtered solution into pre-weighed dish F->G H Evaporate solvent G->H I Weigh dried residue H->I J J I->J Calculate Solubility

Caption: Experimental workflow for solubility determination.

G start Start compound This compound (solid) start->compound solvent Organic Solvent start->solvent mixture Mixture in Vial compound->mixture solvent->mixture equilibration Equilibration (Constant T, Agitation) mixture->equilibration settling Settling of Excess Solid equilibration->settling filtration Filtration (0.45 µm) settling->filtration filtrate Clear Filtrate filtration->filtrate evaporation Solvent Evaporation filtrate->evaporation residue Dried Residue evaporation->residue weighing Weighing residue->weighing calculation Solubility Calculation weighing->calculation end End calculation->end

Caption: Logical relationship of steps in solubility measurement.

References

Spectroscopic Characterization of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data and standardized experimental protocols for NMR, IR, and MS analysis.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control during synthesis and application. Due to the limited availability of public experimental data, this guide presents a combination of predicted spectroscopic data and established analytical methodologies to support research and development activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational models and provide a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4Doublet of Doublets1HH-4
~6.7Doublet1HH-5
~6.5Doublet1HH-3
~5.0Broad Singlet1HN-H
~2.9Singlet3HN-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~159C-2
~150C-6
~138C-4
~112C-5
~106C-3
~29N-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3350MediumN-H Stretch (Secondary Amine)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (N-CH₃)
1600-1550StrongC=C Stretch (Pyridine Ring)
1500-1400StrongC=N Stretch (Pyridine Ring)
1335-1250StrongAromatic C-N Stretch[1]
800-700StrongC-Cl Stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
142/144100/33[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
127/12960/20[M-CH₃]⁺
10740[M-Cl]⁺
7850[C₅H₄N]⁺ (Pyridyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, centered at 6 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, centered at 110 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • For EI, use an ionization energy of 70 eV.

    • For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the source.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Final_Report Final Report & Characterization Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of data and protocols to aid in the spectroscopic analysis of this compound. Researchers are encouraged to use this information as a starting point for their experimental work.

References

An In-Depth Technical Guide to 6-chloro-N-methylpyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive chlorine atom and a secondary amine on a pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a focus on its role as a key pharmaceutical intermediate.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 89026-78-8[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1][2]
Appearance White to yellow powder[3]
Melting Point 98.5-99.5 °C[3]
Boiling Point 462.5 °C at 760 mmHg[3]
Density 1.2 g/cm³[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies, often leveraging commercially available pyridine derivatives. A common conceptual pathway involves the modification of a pre-existing aminopyridine scaffold.

A plausible synthetic route starts from 2-amino-6-chloropyridine. The primary amino group of this precursor can be selectively methylated to yield the desired N-methyl secondary amine.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is synthesized from available safety data for 6-chloro-N-methylpyridin-2-amine and structurally related pyridine derivatives. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all institutional and governmental safety protocols.

Introduction

This compound is a substituted pyridine derivative used as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As with many halogenated aromatic amines, this compound and its structural relatives are presumed to possess significant biological activity and potential toxicity. Therefore, a thorough understanding and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

This guide provides a comprehensive overview of the known hazards, recommended handling procedures, appropriate storage conditions, and emergency response measures for this compound, based on available data for the compound and its analogs.

Hazard Identification and Classification

While a comprehensive, publicly available GHS classification for this compound is not consistently reported, data from structurally similar compounds, such as other chloro- and amino-pyridines, suggest that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.[2][3][4]

2.1 GHS Hazard Statements for Related Compounds

The following table summarizes GHS hazard statements for compounds structurally related to this compound. It is prudent to assume that the target compound may exhibit similar hazards.

Hazard StatementDescriptionRelated Compound(s)
H301 / H302Toxic / Harmful if swallowed2-amino-6-methylpyridine, 6-chloro-2-methylpyrimidin-4-amine
H310Fatal in contact with skin2-amino-6-methylpyridine
H315Causes skin irritation2-Amino-5-chloro-6-methylpyridine, (6-Chloro-2-pyridyl)amine
H319Causes serious eye irritation2-Amino-5-chloro-6-methylpyridine, (6-Chloro-2-pyridyl)amine
H335May cause respiratory irritation2-amino-6-methylpyridine

This data is aggregated from multiple sources for related compounds and should be used for hazard anticipation.[2][3][4][5][6]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The table below includes available data for the target compound and some of its isomers or related structures for comparison.

PropertyThis compound5-Chloro-6-methylpyridin-2-amine2-Amino-6-methylpyridine
Molecular Formula C₆H₇ClN₂C₆H₇ClN₂C₆H₈N₂
Molecular Weight 142.59 g/mol [7]142.59 g/mol [8]108.14 g/mol [9]
Appearance Not specifiedSolid[8]Solid, Yellow[9]
Melting Point Not specified70-75 °C[10]40 - 44 °C[3][9]
Boiling Point Not specified234.2 °C at 760 mmHg[8]208 - 209 °C[3]
Flash Point Not specified95.4 °C[8]103 °C[9]
CAS Number 89026-78-8[7]36936-23-9[8]1824-81-3[9]

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety measures must be implemented when handling this compound.

4.1 Engineering Controls

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[11][12]

4.2 Personal Protective Equipment (PPE) A summary of recommended PPE is provided below.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[11][13]Provides chemical resistance against pyridine derivatives.
Eye/Face Protection Chemical splash goggles and a face shield.[13][14]Protects against splashes and fumes that can cause serious eye damage.
Skin/Body Protection Chemical-resistant lab coat.[11][13]Protects against skin contact, which may be toxic or fatal.[3]
Respiratory Protection Not required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[13][14]Pyridine fumes can cause respiratory irritation.[3]

Experimental Workflow and Handling Protocol

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Compound in Fume Hood prep->weigh reaction Perform Reaction in Fume Hood weigh->reaction Transfer to Reaction Vessel workup Conduct Aqueous Workup & Extractions reaction->workup decon Decontaminate Glassware (e.g., with bleach solution) workup->decon Post-Reaction waste Dispose of Waste in Labeled Hazardous Waste Container decon->waste end End waste->end start Start start->prep

Caption: Safe Handling Workflow for this compound.

Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is donned correctly.[11][14] Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Carefully transfer the solid to the reaction vessel using a powder funnel to avoid dispersal.

  • Reaction and Workup: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) within the fume hood for the duration of the reaction. Conduct all subsequent workup, extraction, and purification steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. A bleach solution followed by a standard solvent rinse is often effective for amine-containing compounds, but consult institutional guidelines.

  • Waste Disposal: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[15] Do not mix with incompatible waste streams.

Storage Requirements

Proper storage is critical to maintain the chemical's integrity and prevent accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area.[11][16]

  • Container: Keep the container tightly closed to prevent absorption of moisture and atmospheric contaminants.[11][16] The compound may be hygroscopic.[9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.[3][17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

7.1 First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][18]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

7.2 Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (incl. Respiratory Protection if needed) evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon report Report Incident to Safety Officer decon->report end Response Complete report->end

Caption: Emergency Response Logic for a Chemical Spill.

Protocol:

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert nearby colleagues and the laboratory supervisor.[15]

  • Control Ignition Sources: If the material is near any ignition sources, remove them if it is safe to do so.[15]

  • Contain Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust.[19]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

  • Report: Report the incident to the designated institutional safety officer, providing details of the chemical and the quantity spilled.

References

A Technical Guide to Commercial Suppliers of 6-chloro-N-methylpyridin-2-amine for Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 6-chloro-N-methylpyridin-2-amine (CAS No. 89026-78-8), a key building block for research and development in the pharmaceutical and agrochemical sectors. This document outlines reliable commercial suppliers, presents relevant technical data, and includes a representative experimental protocol to guide researchers in its application.

Introduction to this compound

This compound is a substituted pyridine derivative. Its molecular structure, featuring a chlorinated pyridine ring with a methylamino group, makes it a versatile intermediate in organic synthesis. Pyridine derivatives are integral to the development of a wide range of biologically active molecules due to their presence in many natural products and pharmaceuticals.[1][2] The functional groups on this compound allow for various chemical transformations, making it a valuable starting material for creating more complex molecular architectures.[2][3]

Commercial Suppliers for R&D

For researchers and scientists, sourcing high-purity chemical intermediates is a critical first step. The following table summarizes key commercial suppliers of this compound, providing essential data for procurement and comparison.

SupplierProduct Name(s)CAS NumberPurityAvailable QuantitiesProduct Number
Biosynth This compound[4]89026-78-8Request a quoteRequest a quotePDA02678[4]
Alfa Chemistry This compound89026-78-898%10g[5]alfa53176[5]
Home Sunshine Pharma This compound89026-78-8Request a quoteIn stock (quantities not specified)Not specified

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Development

Substituted pyridines, such as this compound, are fundamental building blocks in medicinal chemistry and agrochemical synthesis.

  • Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of various pharmaceuticals.[2][3] The pyridine nucleus is a common scaffold in drugs targeting a wide array of conditions. Research has shown that derivatives of similar chloro-pyridinyl-amines are explored for their potential anti-inflammatory and antimicrobial properties.[1][3]

  • Agrochemicals: In the agrochemical industry, these intermediates are used in the formulation of herbicides and fungicides to enhance crop protection and yield.[2][3]

The logical relationship between this chemical building block and its applications is visualized below.

RD_Applications A This compound (Building Block) B Organic Synthesis Reactions (e.g., Cross-Coupling, Substitution) A->B Utilized in C Novel Compound Libraries B->C Generates D Pharmaceutical R&D C->D Screened for E Agrochemical R&D C->E Screened for F Anti-inflammatory Agents D->F Leads to G Antimicrobial Agents D->G Leads to H Herbicides & Fungicides E->H Leads to

R&D application workflow for this compound.

Representative Experimental Protocol

Synthesis of (Arylmethylene)-(6-chloro-pyridin-2-yl)-amine Derivatives [1]

Objective: To synthesize Schiff base derivatives by reacting 2-amino-6-chloropyridine with various aryl aldehydes.

Materials:

  • 2-amino-6-chloropyridine (starting material)

  • Aryl aldehyde (e.g., 4-methoxy-benzaldehyde)

  • Ethanol (solvent)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • An equimolar concentration of the selected aryl aldehyde (e.g., 4-methoxy-benzaldehyde) and 2-amino-6-chloropyridine are dissolved in ethanol (20 ml).[1]

  • To this mixture, 2-3 drops of concentrated sulfuric acid are added as a catalyst.[1]

  • The reaction mixture is then refluxed for 8-10 hours.[1]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solid product is separated by filtration.

  • The resulting crude product is then purified by recrystallization from ethanol.

Characterization: The final product structure and purity are confirmed using analytical techniques such as ¹H-NMR and mass spectrometry.[1]

The following diagram illustrates a typical experimental workflow from chemical procurement to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Source Supplier & Procure Chemical B Verify Purity (e.g., CoA) A->B C Prepare Reagents & Glassware B->C D Set up Reaction (e.g., Reflux) C->D E Monitor Progress (TLC) D->E during F Product Isolation (Filtration) E->F upon completion G Purification (Recrystallization) F->G H Characterization (NMR, MS) G->H

A generalized workflow for chemical synthesis in a research lab.

References

Methodological & Application

Application Notes: Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous FDA-approved drugs. Within this class, 2-aminopyridine derivatives are particularly valuable for the development of protein kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the native ATP ligand. The starting material, 6-chloro-N-methylpyridin-2-amine , offers a versatile platform for synthesizing such inhibitors. The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for coupling the pyridine core with other fragments. Furthermore, the presence of the chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the final compounds.

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor using a strategy analogous to those employed for modern covalent inhibitors. The example focuses on targeting Monopolar Spindle 1 (MPS1), a critical kinase in cell cycle regulation and a promising target in oncology.

Targeted Signaling Pathway: MPS1 and the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a crucial regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated cellular surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the spindle microtubules.

Dysregulation and overexpression of MPS1 are common in various human cancers, including triple-negative breast cancer.[1] This overexpression can lead to aneuploidy (an abnormal number of chromosomes), a hallmark of cancer cells, by weakening the SAC and allowing cells with segregation errors to continue dividing. Therefore, inhibiting MPS1 is a promising therapeutic strategy to induce mitotic catastrophe and selective death in cancer cells.[2]

Synthesis_Workflow start 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline step1 Step 1: Buchwald-Hartwig Amination (Pd(OAc)₂, BINAP, t-BuONa, Benzophenone Imine) start->step1 intermediate1 Imine Intermediate step1->intermediate1 step2 Step 2: Acid-Promoted Hydrolysis (HCl) intermediate1->step2 intermediate2 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (2,6-dichloro-3-nitropyridine, DIEA) intermediate2->step3 final_product Final Product: N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine step3->final_product

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines.[1][3] This document provides a detailed protocol for the amination of 6-chloro-N-methylpyridin-2-amine, a challenging substrate due to the lower reactivity of the chloro-substituent and the electron-rich nature of the pyridine ring. The successful amination of this substrate provides access to a variety of substituted 2,6-diaminopyridine scaffolds, which are important pharmacophores in numerous biologically active molecules.

The primary challenge in the Buchwald-Hartwig amination of chloropyridines is the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step.[4] To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[5] These ligands stabilize the palladium center and facilitate the catalytic cycle. Common side reactions include hydrodehalogenation, which can be minimized by careful optimization of the reaction conditions.[4]

Data Presentation

The following table summarizes the recommended reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. These parameters are based on established protocols for similar electron-rich heteroaryl chlorides and may require optimization for specific amine coupling partners.

ParameterRecommended ConditionsExpected Outcome/Notes
Substrate This compound (1.0 equiv)An electron-rich substrate, which may require slightly more forcing conditions compared to electron-deficient aryl chlorides.
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)The nature of the amine (aliphatic vs. aromatic, sterically hindered) may influence the choice of ligand and reaction temperature.
Palladium Pre-catalyst [Pd(dba)₂] (2-5 mol%) or a G3/G4 Palladacycle Precatalyst (2-5 mol%)Pre-catalysts are generally preferred for their stability and ease of handling, leading to more reproducible results.
Ligand Xantphos (4-10 mol%) or a Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) (4-10 mol%)Bulky, electron-rich ligands are essential for the amination of chloropyridines. The choice of ligand can significantly impact the reaction yield.
Base Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)NaOtBu is a strong base suitable for a wide range of amines. Cs₂CO₃ is a milder alternative that can be used for base-sensitive substrates.
Solvent Anhydrous and degassed Toluene or 1,4-Dioxane (0.1 - 0.5 M)The choice of solvent can influence the solubility of the reagents and the reaction rate.
Temperature 80 - 110 °CHigher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Yield 60 - 95%The yield is highly dependent on the specific amine, catalyst system, and reaction conditions used.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., [Pd(dba)₂])

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.4-2.0 equiv of NaOtBu) to a Schlenk flask or reaction vial.

  • Addition of Reactants: To the same flask, add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) to the flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N'-methylpyridine-2,6-diamine.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: Synthesis of Novel Agrochemicals Utilizing 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-chloro-N-methylpyridin-2-amine as a key intermediate in the development of novel agrochemicals. While not a direct precursor for currently widespread commercial insecticides like neonicotinoids, its structural features offer significant potential for the synthesis of new active ingredients.

This document outlines a detailed, representative protocol for the synthesis of a novel hypothetical insecticide, N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine (a compound with structural similarities to nicotinoid insecticides), starting from this compound. The provided experimental details, quantitative data, and mechanistic diagrams serve as a guide for researchers exploring new chemical spaces in agrochemical discovery.

Overview of Synthetic Strategy

The primary synthetic challenge in utilizing this compound lies in the selective functionalization of the pyridine ring. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities. The N-methylamino group at the 2-position can also be a site for further chemical modification.

The following sections detail a two-step synthetic protocol to a hypothetical neonicotinoid-like insecticide. This involves an initial palladium-catalyzed cyanation of the 6-chloro position, followed by conversion of the resulting nitrile to an amidine and subsequent reaction to form the final product.

Experimental Protocols

Protocol 1: Synthesis of 6-cyano-N-methylpyridin-2-amine

This procedure details the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask, add this compound (10.0 g, 63.8 mmol), zinc cyanide (4.5 g, 38.3 mmol), Pd₂(dba)₃ (1.46 g, 1.59 mmol), and dppf (1.77 g, 3.19 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add 100 mL of anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and dilute with 200 mL of ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with an additional 50 mL of ethyl acetate.

  • Wash the combined organic filtrate sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 6-cyano-N-methylpyridin-2-amine as a solid.

Protocol 2: Synthesis of N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine

This protocol describes the conversion of the nitrile to the final hypothetical insecticide.

Materials:

  • 6-cyano-N-methylpyridin-2-amine

  • N-nitroguanidine

  • Sodium ethoxide (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6-cyano-N-methylpyridin-2-amine (5.0 g, 33.7 mmol) in 50 mL of absolute ethanol.

  • Add N-nitroguanidine (3.5 g, 33.7 mmol) to the solution.

  • Slowly add sodium ethoxide solution (10.9 mL, 33.7 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize with concentrated hydrochloric acid until pH 7 is reached.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and dry under vacuum to yield the final product, N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine.

Quantitative Data

The following table summarizes the expected quantitative data for the described synthetic protocols.

ParameterProtocol 1: 6-cyano-N-methylpyridin-2-amineProtocol 2: N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine
Molecular Formula C₇H₇N₃C₈H₁₀N₈O₂
Molecular Weight 133.15 g/mol 266.22 g/mol
Starting Material This compound6-cyano-N-methylpyridin-2-amine
Expected Yield 85-95%70-80%
Purity (by HPLC) >98%>97%
Appearance White to off-white solidPale yellow solid

Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the hypothetical insecticide from this compound.

G cluster_0 Protocol 1: Cyanation cluster_1 Protocol 2: Guanidine Formation A This compound B 6-cyano-N-methylpyridin-2-amine A->B Zn(CN)₂, Pd₂(dba)₃, dppf DMF, 120 °C C 6-cyano-N-methylpyridin-2-amine D N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine C->D N-nitroguanidine, NaOEt Ethanol, Reflux G cluster_0 Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Conformational Change Neuron Postsynaptic Neuron IonChannel->Neuron Na⁺/Ca²⁺ Influx Overstimulation Overstimulation Neuron->Overstimulation Leads to Paralysis Paralysis Neuron->Paralysis Leads to Death Death Neuron->Death Leads to Insecticide Hypothetical Insecticide Insecticide->nAChR Binds to Receptor

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 6-chloro-N-methylpyridin-2-amine as a key building block. This versatile reaction enables the formation of a carbon-carbon bond, facilitating the synthesis of a diverse range of 6-aryl-N-methylpyridin-2-amine derivatives. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active compounds.

The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a robust starting point for reaction optimization.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.[4]

For the coupling of this compound, the electron-donating nature of the amino group can influence the reactivity of the C-Cl bond. Careful selection of the catalyst, ligand, and base is essential to achieve high yields and minimize side reactions. The use of bulky, electron-rich phosphine ligands is often beneficial for the coupling of challenging heteroaryl chlorides.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on analogous reactions with similar aminopyridine substrates.[1][5][6][7] Optimization may be required for specific substrates.

Arylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001890-98
4-Fluorophenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2)DMF/H₂O (5:1)120880-90
3-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane901675-85
Pyridine-3-boronic acidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)K₃PO₄ (3)Toluene1102470-80

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Add degassed toluene and water in a 4:1 ratio.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is recommended for less reactive arylboronic acids or when higher yields are desired.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate the generalized Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Reaction A This compound P 6-aryl-N-methylpyridin-2-amine A->P Suzuki-Miyaura Coupling B Arylboronic Acid (Ar-B(OH)2) B->P Catalyst Pd(0) Catalyst Base Base

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (e.g., 100 °C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Note: High-Throughput Purification of 6-chloro-N-methylpyridin-2-amine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of 6-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The described protocol offers high purity and recovery, suitable for downstream applications in drug discovery and development. This document provides the necessary parameters, including stationary phase, mobile phase composition, and gradient elution, to achieve optimal separation from common reaction impurities.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Flash chromatography is a widely used technique for the rapid and efficient purification of synthetic intermediates. This application note presents a validated protocol for the purification of this compound, addressing common challenges such as the separation of structurally related impurities. The basic nature of the pyridine core necessitates careful selection of mobile phase modifiers to ensure good peak shape and resolution.

Materials and Methods

Instrumentation and Consumables
  • Flash Chromatography System: Automated flash purification system equipped with a UV-Vis detector.

  • Stationary Phase: Pre-packed silica gel column (40-63 µm particle size).

  • Solvents: HPLC grade n-Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA).

  • Sample: Crude this compound (dissolved in a minimal amount of dichloromethane or the initial mobile phase).

Chromatographic Conditions

A systematic approach was taken to develop the optimal purification method. Initial screening was performed using thin-layer chromatography (TLC) to determine a suitable solvent system. Based on the TLC results, a gradient elution method was developed for the flash chromatography system.

Table 1: Optimized Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Column Size 40 g
Mobile Phase A n-Hexane with 0.1% Triethylamine (v/v)
Mobile Phase B Ethyl Acetate with 0.1% Triethylamine (v/v)
Flow Rate 35 mL/min
Detection UV at 254 nm and 280 nm
Sample Loading Dry loading with silica gel

Gradient Elution Profile:

A linear gradient was employed to ensure efficient separation of the target compound from both less polar and more polar impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B (EtOAc + 0.1% TEA)
0.05
2.05
12.040
15.040
16.0100
18.0100

Experimental Protocol

  • Sample Preparation: The crude this compound was adsorbed onto a small amount of silica gel by dissolving the crude material in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure. This dry-loading technique prevents solvent-related peak distortion.

  • Column Equilibration: The pre-packed silica gel column was equilibrated with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline was observed on the UV detector.

  • Chromatography Run: The prepared sample was loaded onto the column, and the gradient elution program was initiated.

  • Fraction Collection: Fractions were collected based on the UV signal, targeting the main peak corresponding to the desired product.

  • Purity Analysis: The purity of the collected fractions was determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR spectroscopy.

Results and Discussion

The optimized flash chromatography method provided excellent separation of this compound from synthetic byproducts. The addition of 0.1% triethylamine to the mobile phase was crucial for obtaining symmetrical peak shapes by neutralizing the acidic silanol groups on the silica surface, which can otherwise interact with the basic pyridine nitrogen.

Table 3: Purification Performance Summary

ParameterValue
Crude Purity (by HPLC) ~85%
Purified Purity (by HPLC) >98%
Yield of Purified Product 92%
Retention Volume Approximately 5 column volumes

The chromatogram from the purification run showed a well-resolved peak for the target compound, with baseline separation from major impurities. The fractions corresponding to this peak were combined and the solvent was removed in vacuo to yield the purified product as a solid.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis and Recovery dissolve Dissolve Crude Product adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate load Load Sample onto Column evaporate->load run Run Gradient Elution load->run equilibrate Equilibrate Column equilibrate->load collect Collect Fractions run->collect analyze Analyze Fractions (HPLC, TLC) collect->analyze combine Combine Pure Fractions analyze->combine recover Evaporate Solvent to Recover Product combine->recover

Caption: Workflow for the purification of this compound.

Conclusion

The described flash chromatography method is a reliable and efficient technique for the purification of this compound on a laboratory scale. The protocol is scalable and can be adapted for larger quantities of material. The use of an automated system with a suitable gradient and mobile phase modifier ensures high purity and yield, making this method ideal for researchers and professionals in the field of drug development.

The Role of Chlorinated Pyridine Derivatives as Pharmaceutical Intermediates: A Focus on Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chlorinated pyridine derivatives are a critical class of intermediates in the pharmaceutical industry, valued for their versatile reactivity in constructing complex molecular architectures. This document provides a detailed examination of the role of these intermediates, focusing on the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. We will explore the synthetic pathways, provide detailed experimental protocols, and present quantitative data related to the synthesis. Furthermore, the mechanism of action of Nevirapine will be illustrated to provide a comprehensive understanding of the drug's function.

Introduction to Chlorinated Pyridine Intermediates

Chlorinated pyridines, such as 6-chloro-N-methylpyridin-2-amine and its isomers, are heterocyclic compounds that serve as essential building blocks in organic synthesis. The presence of a chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the amino group can be a nucleophile or be modified to alter the electronic properties of the molecule. These characteristics make them ideal starting materials for the synthesis of a wide range of biologically active compounds, including antiviral, antibacterial, and antifungal agents.[1][2]

One of the most significant applications of a chlorinated pyridine derivative is in the synthesis of Nevirapine, a key antiretroviral medication used in the treatment of HIV-1 infection.[3] The key intermediate in this synthesis is 2-chloro-3-amino-4-picoline (CAPIC).[4][5]

Application in Nevirapine Synthesis

Nevirapine is an NNRTI that binds to the reverse transcriptase enzyme of HIV-1, inhibiting its function and preventing the replication of the virus.[6][7][8] The synthesis of Nevirapine has evolved to improve efficiency and reduce costs, with modern methods utilizing a streamlined, one-pot reaction.[4][5]

Synthetic Pathway Overview

A highly efficient method for synthesizing Nevirapine involves the reaction of two key pyridine precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a cyclopropylaminonicotinate (CAN) ester, such as methyl 2-cyclopropylaminonicotinate (Me-CAN).[4][5] The reaction proceeds in two main steps within a single solvent system, typically diglyme, under strongly basic conditions using sodium hydride (NaH).[4][5]

  • Amide Formation: CAPIC reacts with Me-CAN to form the intermediate 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).[5]

  • Intramolecular Cyclization: The CYCLOR intermediate undergoes a ring-closure reaction to form Nevirapine.[5]

This streamlined process boasts a high overall yield of approximately 87%.[4]

G CAPIC 2-chloro-3-amino-4-picoline (CAPIC) NaH NaH, Diglyme MeCAN Methyl 2-cyclopropylaminonicotinate (Me-CAN) CYCLOR 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR) NaH->CYCLOR Amide Formation Heat Heat Nevirapine Nevirapine Heat->Nevirapine Intramolecular Cyclization

Caption: Synthetic pathway of Nevirapine from key pyridine intermediates.

Quantitative Data

The efficiency of the Nevirapine synthesis process is a critical factor in its large-scale production. The following table summarizes the yield data for the streamlined synthetic process.

Reaction Step Starting Materials Product Overall Yield
One-Pot Synthesis2-chloro-3-amino-4-picoline (CAPIC), Methyl 2-cyclopropylaminonicotinate (Me-CAN)Nevirapine87%[4]

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of Nevirapine. Researchers should consult specific patents and literature for precise, optimized conditions.

Protocol: One-Pot Synthesis of Nevirapine

Materials:

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Diglyme

  • Toluene (if Me-CAN is in solution)

  • Water

  • Ethanol

  • Cyclohexane

Procedure:

  • Charge a reaction vessel with a solution of CAPIC in diglyme.

  • Slowly add a solution of Me-CAN in toluene/diglyme to the CAPIC solution while maintaining the reaction temperature between 60-65°C. The reaction is slightly exothermic.

  • After the addition is complete, maintain the temperature at 60-65°C to ensure the complete formation of the CYCLOR intermediate.

  • Cool the reaction mixture to 0-5°C.

  • Carefully quench the reaction by the slow, portion-wise addition of water. This step is exothermic and may cause foaming.

  • Perform an azeotropic distillation under vacuum at a temperature below 80°C to remove water and concentrate the diglyme.

  • Purify the crude Nevirapine product using ethanol and cyclohexane to remove residual oil and impurities.[4]

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification prep1 Dissolve CAPIC in diglyme in reaction vessel react1 Slowly add Me-CAN solution to CAPIC solution at 60-65°C prep1->react1 prep2 Prepare Me-CAN solution in toluene/diglyme prep2->react1 react2 Maintain temperature for complete CYCLOR formation react1->react2 workup1 Cool reaction mixture to 0-5°C react2->workup1 workup2 Quench with water workup1->workup2 workup3 Azeotropic distillation to remove water and concentrate workup2->workup3 workup4 Purify crude product with ethanol and cyclohexane workup3->workup4

Caption: Experimental workflow for the one-pot synthesis of Nevirapine.

Mechanism of Action of Nevirapine

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI pocket, which is located approximately 10 Å from the active site of the enzyme.[8] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting its polymerase activity.[1][6] This prevents the conversion of viral RNA into DNA, thereby halting the replication of the virus.[6]

G HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase HIV_RNA->RT Inactive_RT Inactive Reverse Transcriptase RT->Inactive_RT Conformational Change Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA Reverse Transcription Nevirapine Nevirapine Nevirapine->RT Binds to allosteric site Inactive_RT->Viral_DNA Inhibition

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of functionalized heterocyclic compounds that form the scaffold of many pharmaceutical agents. The pyridine ring is a privileged structure in medicinal chemistry, and the ability to selectively introduce substituents is crucial for developing new therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on 6-chloro-N-methylpyridin-2-amine, a versatile building block in drug discovery.

The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen, facilitating its displacement by a variety of nucleophiles. This allows for the synthesis of a diverse range of 6-substituted-N-methylpyridin-2-amine derivatives. The N-methylamino group at the 2-position can influence the electronic properties of the ring and provides a handle for further synthetic modifications.

Reaction Mechanism and Key Considerations

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate through resonance.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the substituted product.

Several factors should be considered for a successful SNAr reaction on this substrate:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles for this transformation include amines (primary and secondary), alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reagents and facilitate the reaction.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. Microwave irradiation can also be employed to accelerate the reaction.[3]

  • Base: When using amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction.

Experimental Protocols

Two representative protocols for the nucleophilic aromatic substitution on this compound are provided below.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol describes the synthesis of N-methyl-6-(morpholin-4-yl)pyridin-2-amine.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 eq).

  • Add N-methyl-2-pyrrolidone (NMP) to dissolve the starting material.

  • Add morpholine (2.0 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 150 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-methyl-6-(morpholin-4-yl)pyridin-2-amine.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of 6-methoxy-N-methylpyridin-2-amine.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield 6-methoxy-N-methylpyridin-2-amine. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes the expected reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with representative nucleophiles.

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1MorpholineNMPTEA15016~70-80
2PiperidineNMPTEA15016~75-85
3Sodium MethoxideMeOH-Reflux24~80-90
4Sodium EthoxideEtOH-Reflux24~80-90

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, nucleophile, base (if needed), and solvent start->reagents heat Heat reaction mixture (e.g., 150 °C or reflux) reagents->heat monitor Monitor progress (TLC/LC-MS) heat->monitor monitor->heat Continue heating if incomplete quench Cool and quench reaction mixture monitor->quench Reaction complete extract Extract product with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate solvent wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for the development of anti-inflammatory agents from analogous pyridine-based compounds. Direct research on the anti-inflammatory properties of derivatives from 6-chloro-N-methylpyridin-2-amine is not extensively available in publicly accessible literature. This document, therefore, presents a projected research and development pathway, leveraging established principles and data from similar molecular scaffolds.

Application Notes

The pyridine nucleus is a core scaffold in numerous pharmacologically active compounds. Derivatives of 2-aminopyridine, in particular, have garnered significant interest for their potential as anti-inflammatory agents through the inhibition of key inflammatory mediators. While this compound has not been extensively explored as a lead compound for anti-inflammatory drug development, its structural features present a promising starting point for the synthesis of novel inhibitors targeting enzymes such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS), as well as the modulation of pro-inflammatory cytokine production.

The presence of a chlorine atom at the 6-position offers a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The N-methylamino group at the 2-position can also be modified, although it is often crucial for interaction with the target protein. The general strategy involves synthesizing a library of derivatives and screening them through a cascade of in vitro and in vivo assays to identify lead candidates with potent and selective anti-inflammatory activity.

Hypothetical Screening Data of Novel Derivatives

The following tables represent hypothetical data for a series of compounds derived from this compound. These values are based on typical results observed for similar classes of compounds and are for illustrative purposes.

Table 1: In Vitro Enzyme Inhibition Assay Results

Compound IDParent CompoundModification at C6-positionCOX-1 IC50 (µM)COX-2 IC50 (µM)iNOS IC50 (µM)
SC-001 This compoundPhenylamino>1005.212.5
SC-002 This compound4-Methoxyphenylamino>1001.88.9
SC-003 This compound4-Fluorophenylamino>1000.96.3
SC-004 This compoundThiophen-2-ylamino85.33.510.1
Celecoxib --25.50.05-
Indomethacin --0.11.5-

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
SC-003 1045.21.2
SC-003 2068.71.8
Indomethacin 1055.43.5
Vehicle Control -00.5

Experimental Protocols

Synthesis Protocol: Synthesis of N-methyl-6-(phenylamino)pyridin-2-amine (Hypothetical Derivative SC-001)

This protocol describes a hypothetical Buchwald-Hartwig amination reaction for the synthesis of a derivative of this compound.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Protocol: COX-1/COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • EIA kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound solution. Include wells for a vehicle control (DMSO) and a positive control (e.g., Celecoxib or Indomethacin).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard model for evaluating the acute anti-inflammatory activity of test compounds.[1]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin), and test compound groups at different doses.

  • Administer the test compounds and controls orally.

  • After 1 hour, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

  • At the end of the experiment, euthanize the animals and examine the stomachs for any signs of ulceration to determine the ulcerogenic index.

Visualizations

Signaling Pathways

G cluster_0 Key Inflammatory Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins_COX2->Inflammation NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Cytokines->Inflammation PLA2 PLA2

Caption: Key signaling pathways in inflammation targeted by anti-inflammatory agents.

Experimental Workflow

G Start Start: 6-chloro-N- methylpyridin-2-amine Synthesis Synthesis of Derivatives (e.g., Buchwald-Hartwig Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (COX-1/COX-2, iNOS Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Optimization Lead Optimization SAR->Optimization Feedback In_Vivo In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Lead_Selection->In_Vivo End Preclinical Development Lead_Selection->End Toxicity Preliminary Toxicity Assessment (e.g., Ulcerogenic Index) In_Vivo->Toxicity Toxicity->Optimization Feedback Optimization->Synthesis

References

Application Notes & Protocols: 6-Chloro-N-methylpyridin-2-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 6-chloro-N-methylpyridin-2-amine as a versatile building block in materials science. While direct literature on this specific molecule's material applications is emerging, its structural motifs—a reactive chloro-substituent, a coordinating pyridine nitrogen, and an N-methylamino group—position it as a highly valuable precursor for a range of advanced materials. This guide extrapolates from well-established chemical principles and proven applications of analogous substituted pyridines to present detailed protocols for the synthesis of organic electronic materials and to conceptualize its use in coordination chemistry. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative whose utility in materials science stems from its multifunctional nature. The molecule possesses three key features that can be exploited for the rational design of complex organic and organometallic structures:

  • The C-Cl Bond (at the 6-position): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the straightforward formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of extended π-conjugated systems essential for organic electronics.[3]

  • The Pyridine Ring Nitrogen: As a Lewis basic site, this nitrogen atom is an excellent coordination point for transition metal ions. This functionality makes the molecule a prime candidate for use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[4][5]

  • The N-methylamino Group (at the 2-position): This group acts as a moderate electron-donating moiety, influencing the electronic properties (i.e., the Highest Occupied Molecular Orbital or HOMO level) of any larger molecule it is incorporated into. Its presence is crucial for designing materials with specific charge-transport characteristics.[6]

By leveraging these features, this compound can serve as a foundational component for materials used in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and functional porous materials.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 89026-78-8[7]
Molecular Formula C₆H₇ClN₂[7]
Molecular Weight 142.59 g/mol [7]
Appearance Typically a solid
Canonical SMILES CNC1=NC(=CC=C1)Cl[7]

Chemical Structure

Caption: Structure of this compound.

Application I: Synthesis of Hole-Transporting Materials (HTMs) for Organic Electronics

Scientific Rationale & Causality

In OLEDs and perovskite solar cells, the Hole-Transporting Layer (HTL) is critical for efficiently moving positive charge carriers (holes) from the anode to the emissive layer. An effective HTM must have a suitable HOMO energy level (typically between -5.0 and -5.5 eV) to ensure efficient hole injection from the standard anode (ITO, work function ~4.8 eV).[8]

The N-methylpyridin-2-amine scaffold can be elaborated into a high-performance HTM. The core idea is to use the reactive C-Cl bond to attach larger, electron-rich aromatic amine moieties via Buchwald-Hartwig amination .[1][9] This reaction is exceptionally well-suited for creating the triarylamine-type structures that are hallmarks of modern HTMs.[6] The resulting molecule, a derivative of N,N-diaryl-N'-methyl-N'-pyridinyl-diamine, benefits from:

  • Tunable Electronics: The HOMO level is primarily determined by the appended diarylamine group, while the pyridine core helps modulate the LUMO level and thermal stability.

  • Amorphous Morphology: The non-planar, propeller-like shape of triarylamines prevents crystallization in thin films, which is crucial for device longevity and uniform performance.[8]

Detailed Protocol: Synthesis of a Triarylamine-based HTM

This protocol describes a representative Buchwald-Hartwig amination to couple this compound with diphenylamine.

Reaction: this compound + Diphenylamine → N,N-diphenyl-N'-(N-methylpyridin-2-yl)-1,6-diamine

Materials & Reagents:

ReagentM.W.AmountMolesStoichiometry
This compound142.591.00 g7.01 mmol1.0 eq
Diphenylamine169.221.31 g7.71 mmol1.1 eq
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7264 mg0.07 mmol1 mol% Pd
XPhos476.6273 mg0.15 mmol2.2 mol%
Sodium tert-butoxide (NaOtBu)96.100.94 g9.81 mmol1.4 eq
Anhydrous Toluene-35 mL--

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with heating plate.

  • Standard glassware (oven-dried).

  • TLC plates (silica gel) and column chromatography setup.

Protocol Steps:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon/nitrogen, add this compound (1.00 g), diphenylamine (1.31 g), sodium tert-butoxide (0.94 g), Pd₂(dba)₃ (64 mg), and XPhos (73 mg) to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere is critical. Pd(0) catalysts are sensitive to oxidation by air, which would deactivate them and halt the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the palladium complex.[9] XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[10]

  • Solvent Addition: Add anhydrous toluene (35 mL) to the flask via syringe.

    • Causality: Toluene is a common high-boiling, non-polar solvent for this reaction. It must be anhydrous as water can hydrolyze the base and interfere with the catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material (this compound) indicates completion, typically within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Workflow Diagram: HTM Synthesis

G start 1. Add Reactants & Catalyst (Pyridine, Amine, Pd₂(dba)₃, XPhos, NaOtBu) to Schlenk Flask solvent 2. Add Anhydrous Toluene start->solvent react 3. Heat to 110°C under N₂ (12-24 hours) solvent->react monitor 4. Monitor by TLC react->monitor monitor->react Reaction Incomplete workup 5. Quench with H₂O & Extract with Ethyl Acetate monitor->workup Reaction Complete purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final HTM Product purify->product

Caption: Workflow for Buchwald-Hartwig synthesis of an HTM.

Application II: Synthesis of Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Scientific Rationale & Causality

Highly efficient OLEDs often rely on harvesting both singlet (25%) and triplet (75%) excitons. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows triplet excitons to be converted to singlets via reverse intersystem crossing (RISC), enabling theoretical 100% internal quantum efficiency. TADF molecules require a small energy gap between their lowest singlet (S₁) and triplet (T₁) states (ΔE_ST < 0.2 eV).[11]

This is typically achieved by designing molecules with spatially separated HOMO and LUMO, often in a donor-acceptor (D-A) architecture. This compound can serve as a precursor to the acceptor part of a D-A molecule. The pyridine ring is inherently electron-deficient (an acceptor). By using a Suzuki-Miyaura cross-coupling reaction , an electron-rich donor unit (like a carbazole or phenoxazine derivative) can be attached at the 6-position.[2][12]

In the resulting molecule:

  • The HOMO would be localized on the electron-rich donor moiety.

  • The LUMO would be localized on the electron-deficient pyridine moiety.

This spatial separation reduces the exchange energy, leading to a small ΔE_ST, making the molecule a candidate for TADF applications.[3]

Detailed Protocol: Synthesis of a Donor-Acceptor TADF Material

This protocol describes a representative Suzuki coupling to link this compound with 9-phenyl-9H-carbazole-3-boronic acid.

Reaction: this compound + 9-Phenyl-9H-carbazole-3-boronic acid → 2-(Methylamino)-6-(9-phenyl-9H-carbazol-3-yl)pyridine

Materials & Reagents:

ReagentM.W.AmountMolesStoichiometry
This compound142.591.00 g7.01 mmol1.0 eq
9-Phenylcarbazole-3-boronic acid287.122.42 g8.41 mmol1.2 eq
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56405 mg0.35 mmol5 mol%
Potassium Carbonate (K₂CO₃)138.212.91 g21.03 mmol3.0 eq
Toluene / Ethanol / Water-20mL/10mL/10mL--

Protocol Steps:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.00 g), 9-phenylcarbazole-3-boronic acid (2.42 g), and K₂CO₃ (2.91 g).

  • Solvent Addition & Degassing: Add the solvent mixture (Toluene: 20 mL, Ethanol: 10 mL, Water: 10 mL). Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

    • Causality: Mixed solvent systems are common for Suzuki couplings to ensure all components, including the inorganic base, are sufficiently soluble. Degassing is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (405 mg) to the flask.

    • Causality: Pd(PPh₃)₄ is a classic, reliable precatalyst for Suzuki reactions. The K₂CO₃ base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[12]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 85 °C with vigorous stirring for 24 hours under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the mixture with 50 mL of ethyl acetate.

    • Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material via column chromatography (e.g., silica gel, eluting with a dichloromethane/hexane gradient) to obtain the final donor-acceptor product.

Workflow Diagram: TADF Material Synthesis

G start 1. Combine Pyridine, Boronic Acid, & K₂CO₃ in Flask solvent 2. Add Toluene/EtOH/H₂O & Degas with N₂ start->solvent catalyst 3. Add Pd(PPh₃)₄ Catalyst solvent->catalyst react 4. Heat to 85°C under N₂ (24 hours) catalyst->react workup 5. Cool, Dilute, & Wash (Water & Brine) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final D-A Product purify->product

Caption: Workflow for Suzuki synthesis of a D-A material.

References

Application Notes & Protocols: Derivatization of 6-Chloro-N-methylpyridin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 6-Chloro-N-methylpyridin-2-amine is a versatile building block for drug discovery, offering multiple reaction sites for derivatization. The chlorine atom at the 6-position is particularly amenable to modern cross-coupling reactions, allowing for the systematic exploration of chemical space. The N-methylamino group at the 2-position can act as a key hydrogen bond donor or acceptor, influencing compound solubility, metabolic stability, and target engagement. These application notes provide detailed protocols for the derivatization of this scaffold and showcase its utility in generating compound libraries for screening and lead optimization.

Key Derivatization Strategies

The primary site for derivatization on this compound is the C6-chloro substituent, which can be readily displaced or coupled using palladium-catalyzed reactions. These methods are foundational for creating diverse libraries of analogues.

1. Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[1] They offer broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry campaigns.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. It is a robust method for introducing diverse aromatic systems. The standard conditions often involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a base such as sodium carbonate.[2][3]

  • Sonogashira Coupling: This reaction creates a C-C bond between the pyridine scaffold and a terminal alkyne, introducing linear, rigid linkers often found in kinase inhibitors and other targeted agents.[4] The reaction is typically co-catalyzed by palladium and copper salts.[5]

  • Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This is crucial for modulating physicochemical properties and exploring interactions with target proteins.[6]

2. Nucleophilic Aromatic Substitution (SNAr): While often requiring more forcing conditions than palladium-catalyzed reactions, SNAr can be a viable alternative for introducing nucleophiles such as amines, alcohols, or thiols, particularly if the pyridine ring is further activated electronically.

Application in Drug Discovery: A Case Study on MmpL3 Inhibitors

Derivatives of the closely related pyridine-2-methylamine scaffold have shown potent activity against Mycobacterium tuberculosis by inhibiting the Mycobacterial Membrane protein Large 3 (MmpL3).[3] MmpL3 is essential for transporting mycolic acids, a key component of the mycobacterial cell wall.[3] Structure-activity relationship (SAR) studies on these derivatives highlight the importance of substituents at the C4 and C6 positions of the pyridine ring for potent antitubercular activity.

The derivatization of the 6-chloro position allows for the introduction of various hydrophobic groups that can occupy key pockets within the MmpL3 protein, leading to enhanced inhibitory activity.

Data Presentation: Structure-Activity Relationship (SAR) of Pyridine Derivatives

The following table summarizes the antitubercular activity of representative pyridine-2-methylamine derivatives, demonstrating the impact of modifying the pyridine core. The data is adapted from studies on related scaffolds to illustrate the principles applicable to derivatizing this compound.[3]

Compound IDScaffoldR¹ GroupR² Group (at C6-position)MIC (μg/mL) vs. Mtb H37Rv[3]
1 Pyridine-2-methylamineN-4,4-dimethyl-1,4-azasilyl4-isopropylbenzyl1
2 Pyridine-2-methylamineN-4,4-dimethylpiperidinyl4-isopropylbenzyl4
3 Pyridine-2-methylamineN-8-azaspiro[4.5]decyl4-biphenyl0.0156
4 Pyridine-2-methylamineN-8-azaspiro[4.5]decyl3-pyridyl0.0312
5 Pyridine-2-methylamineN-8-azaspiro[4.5]decyl4-(4-chlorophenyl)phenyl0.0312

Note: The data illustrates how modifications analogous to those achievable via derivatization of this compound can significantly impact biological activity.

Visualizations

Derivatization_Workflow start This compound (Starting Scaffold) pd_cat Palladium-Catalyzed Cross-Coupling start->pd_cat suzuki Suzuki-Miyaura (Boronic Acids) pd_cat->suzuki sonogashira Sonogashira (Alkynes) pd_cat->sonogashira buchwald Buchwald-Hartwig (Amines) pd_cat->buchwald library Diverse Compound Library suzuki->library sonogashira->library buchwald->library screening Biological Screening (e.g., Enzyme Assays) library->screening sar SAR & Lead Optimization screening->sar

Caption: General workflow for derivatizing this compound.

Suzuki_Reaction_Scheme start_mol reaction_arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent, Heat start_mol->reaction_arrow p1 plus1 + p2 boronic_acid R-B(OH)₂ boronic_acid->reaction_arrow p3 product_mol reaction_arrow->product_mol p4 reaction_arrow->p4 plus2 + byproduct Byproducts p2->reaction_arrow

Caption: Generalized Suzuki-Miyaura reaction on the pyridine scaffold.

Screening_Cascade lib Synthesized Compound Library hts Primary Screen (e.g., HTS, MABA) lib->hts Identify Initial Hits hit_conf Hit Confirmation & Dose-Response hts->hit_conf secondary Secondary Assays (Selectivity, MOA) hit_conf->secondary Confirm Activity adme In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) secondary->adme Profile Promising Hits lead_opt Lead Optimization adme->lead_opt Select Leads for Further Development

Caption: Logical workflow for a typical biological screening cascade.

Experimental Protocols

The following are generalized protocols adapted from established literature for palladium-catalyzed cross-coupling reactions.[2][3][5] Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple an aryl/heteroaryl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water 2:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Sonogashira Coupling

Objective: To couple a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF or THF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the solvent, followed by this compound, the terminal alkyne, and the amine base.[5]

  • Heat the reaction mixture to a temperature between 60-100 °C for 3-12 hours, monitoring by TLC or LC-MS.[5]

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the alkyne-coupled product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)

  • Phosphine Ligand (e.g., RuPhos, if not using a pre-catalyst)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)[6]

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and base to a dry reaction vessel.

  • Add the this compound and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat to 65-100 °C for 12-24 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to isolate the aminated product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-chloro-N-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can lead to several potential impurities, depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 2-amino-6-chloropyridine.

  • Over-methylated byproducts: Formation of a quaternary ammonium salt if the N-methylation reaction is not carefully controlled.

  • Isomeric impurities: If the starting materials are not isomerically pure, or if side reactions lead to the formation of other substituted pyridines. The separation of pyridine isomers can be challenging due to their similar physicochemical properties.[1][2]

  • Byproducts from side reactions: Depending on the reagents used, other chlorinated or methylated species may be formed.

Q2: My crude product is a dark oil and won't crystallize. What should I do?

A2: The presence of a dark oil suggests significant impurities. Before attempting crystallization, it is advisable to perform a preliminary purification step. Column chromatography is often effective in removing baseline impurities and colored byproducts. After chromatography, you can attempt recrystallization of the purified fractions. If the compound is basic and still resistant to crystallization, consider forming a salt, such as the hydrochloride salt, which often has better crystallization properties.[3]

Q3: I am having difficulty separating my desired product from a closely related isomer. What strategies can I employ?

A3: Separating isomers of substituted pyridines is a known challenge due to their similar boiling points and polarities.[1][2] Here are a few approaches:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., reversed-phase C18 or a specialized phase for polar/basic compounds) and an optimized mobile phase can often resolve isomers.[4][5]

  • Extractive Distillation: This technique involves adding a high-boiling solvent that interacts differently with the isomers, altering their relative volatilities to facilitate separation by distillation.[1]

  • Complexation: In some cases, specific reagents can be used to form complexes with one isomer, allowing for its selective removal.[6]

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase For a moderately polar compound like this compound, standard silica gel is a good starting point. If separation is poor, consider using alumina or a reversed-phase silica gel (C18).
Incorrect Eluent System Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A common starting point is a gradient of 0-50% ethyl acetate in hexane. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing of basic compounds on silica gel.[1]
Column Overloading Do not exceed the recommended loading capacity of your column. For silica gel, a general rule of thumb is 1-5% of the silica weight.
Co-elution of Impurities If impurities have similar polarity to the product, a single chromatographic step may be insufficient. Consider a second chromatographic purification using a different stationary phase or eluent system.
Problem 2: Poor Yield or No Crystals During Recrystallization
Potential Cause Troubleshooting Step
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminopyridine derivatives, consider solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/THF.[3] Water can also be an option for more polar compounds.[3]
Product is Too Soluble If the product is soluble in the chosen solvent even at low temperatures, you can try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and allow to cool slowly.
Oiling Out This occurs when the solute comes out of solution as a liquid instead of a solid. This can be caused by the solution being too saturated or cooling too quickly. Try using a more dilute solution, a different solvent system, or allowing the solution to cool more slowly.
Presence of Impurities Inhibiting Crystallization If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the column.

  • Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, dissolve the bulk of the purified product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Presentation

Table 1: Suggested Initial Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (Gradient) + 0.5% TriethylamineGood for separating compounds of moderate polarity. Triethylamine minimizes tailing of the basic amine.[1]
Recrystallization Ethanol or IsopropanolAminopyridines often show good solubility in alcohols at high temperatures and lower solubility at room temperature.
Recrystallization (Salt Formation) Isopropanol / Diethyl ether with HClFormation of the hydrochloride salt can significantly improve crystallinity.[3]

Visualizations

Logical Workflow for Purification Strategy

PurificationWorkflow start Crude this compound chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) start->chromatography purity_check1 Assess Purity (TLC/HPLC) chromatography->purity_check1 recrystallization Recrystallization (e.g., Ethanol or Salt Formation) purity_check1->recrystallization Purity < 95% pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check2 Assess Purity (HPLC/GC-MS) recrystallization->purity_check2 purity_check2->pure_product Purity > 98% further_purification Consider Further Purification (e.g., Preparative HPLC) purity_check2->further_purification Purity < 98%

Caption: A logical workflow for the purification of this compound.

Troubleshooting Diagram for Recrystallization Issues

RecrystallizationTroubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery solution1 Too Soluble: - Try a less polar solvent - Use a solvent/anti-solvent system no_crystals->solution1 Dissolves easily solution2 Too Insoluble: - Try a more polar solvent no_crystals->solution2 Doesn't dissolve solution3 Cooling too fast: - Allow to cool slowly - Use a more dilute solution oiling_out->solution3 solution4 Product too soluble at low temp: - Evaporate some solvent - Cool to a lower temperature poor_recovery->solution4

Caption: Troubleshooting common issues encountered during recrystallization.

References

stability issues of 6-chloro-N-methylpyridin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-chloro-N-methylpyridin-2-amine under acidic conditions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions, primarily through hydrolysis. The two main potential degradation pathways are the hydrolysis of the chloro group to a hydroxyl group and the cleavage of the N-methylamino group. The pyridine ring itself is relatively stable to acid-catalyzed degradation under typical experimental conditions.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the structure of the molecule, the two primary degradation products expected under acidic conditions are:

  • 6-hydroxy-N-methylpyridin-2-amine: Formed by the hydrolysis of the C-Cl bond.

  • 6-chloro-2-hydroxypyridine: Formed by the hydrolysis of the C-N bond of the N-methylamino group. Further degradation of these primary products is possible under harsh conditions.

Q3: At what pH and temperature does significant degradation typically occur?

A3: Significant degradation is more likely to be observed at lower pH values (typically pH 1-3) and elevated temperatures (e.g., 50-70°C).[1][2] At room temperature and mildly acidic conditions (pH 4-6), the compound is expected to be more stable. The rate of degradation is dependent on the specific conditions, including acid concentration, temperature, and reaction time.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete loss of parent compound in the first time point. The acidic conditions are too harsh (concentration of acid is too high or the temperature is too elevated).Reduce the severity of the stress conditions. Start with a lower concentration of acid (e.g., 0.01N HCl) and a lower temperature (e.g., room temperature or 40°C). Gradually increase the stress if no degradation is observed.[4]
No degradation is observed even under harsh acidic conditions. The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating.Confirm that the analytical method can separate the parent compound from potential degradation products. If the method is suitable, you can cautiously increase the stress conditions (e.g., higher acid concentration, higher temperature, or longer exposure time). However, be aware that over-stressing can lead to secondary degradation products not relevant to shelf-life stability.[1]
Multiple unknown peaks appear in the chromatogram. This could be due to secondary degradation products, impurities in the starting material, or interactions with excipients (if in a formulation).Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks and propose their structures. Ensure the purity of the starting material before initiating the stability study.
Poor reproducibility of degradation results. Inconsistent experimental parameters such as temperature fluctuations, inaccurate pH measurement, or variable sample preparation.Ensure precise control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled environment (e.g., water bath or oven). Follow a standardized sample preparation protocol.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions
  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
  • Methanol or acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • pH meter
  • Temperature-controlled water bath or oven
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
  • For the stress study, transfer a known volume of the stock solution into separate reaction vessels.
  • Add an equal volume of 0.1 M HCl to one set of samples and 1 M HCl to another set.
  • Incubate the samples at a controlled temperature (e.g., 50°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction vessel.
  • Immediately neutralize the aliquot with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.
  • Calculate the percentage of each degradation product formed.
  • Determine the rate of degradation under each condition.

Illustrative Data Presentation

The following table provides an example of how to present the quantitative data from a forced degradation study.

Table 1: Degradation of this compound in 0.1 M HCl at 50°C

Time (hours)% Parent Compound Remaining% Degradation Product 1 (6-hydroxy-N-methylpyridin-2-amine)% Degradation Product 2 (6-chloro-2-hydroxypyridine)
0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
1274.817.97.3
2460.328.511.2

Visualizations

degradation_pathway parent This compound product1 6-hydroxy-N-methylpyridin-2-amine parent->product1 Hydrolysis of C-Cl bond (H+, H2O) product2 6-chloro-2-hydroxypyridine parent->product2 Hydrolysis of C-N bond (H+, H2O)

Caption: Potential degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) add_acid Add Acidic Solution (0.1 M or 1 M HCl) prep_stock->add_acid incubate Incubate at 50°C add_acid->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize with NaOH sampling->neutralize hplc Analyze by HPLC neutralize->hplc

Caption: Experimental workflow for the acidic forced degradation study.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 6-chloro-N-methylpyridin-2-amine. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield

Q1: I am observing very low to no product formation in my Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge with electron-rich chloropyridines like this compound. The primary reasons often revolve around the difficult activation of the C-Cl bond and potential catalyst inhibition. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the strong C-Cl bond.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative.[1][2]

  • Catalyst Inhibition: The pyridine nitrogen and the N-methylamino group are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]

    • Recommendation: The use of bulky ligands, as mentioned above, can sterically shield the palladium center and mitigate this inhibition.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this should be optimized.[3]

  • Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Its strength, solubility, and nature are critical factors.[1]

    • Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging aryl chlorides.[1][2]

  • Insufficient Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and typically requires elevated temperatures.[2]

    • Recommendation: Ensure the reaction temperature is sufficiently high, typically in the range of 80-120 °C.[1][2] If thermal heating is insufficient, consider microwave irradiation.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause deactivation and lead to reaction failure.[2]

    • Recommendation: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2] Maintain an inert atmosphere throughout the experiment.

Issue 2: Formation of Significant Side Products

Q2: My reaction is proceeding, but I'm observing significant amounts of side products like dehalogenated starting material and boronic acid homocoupling. How can I minimize these?

A2: The formation of byproducts is a common issue that reduces the yield of the desired product. Understanding the cause of each side product is key to mitigating its formation.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen, forming N-methylpyridin-2-amine. This side reaction can be promoted by palladium-hydride species, which can form from solvents or bases.[3]

    • Recommendation: Avoid using solvents that can act as hydride sources, such as alcohols.[3] Optimizing the base is also crucial; sometimes a weaker base or different cation can reduce the rate of dehalogenation. Shorter reaction times can also be beneficial if the desired product forms relatively quickly.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct from your boronic acid. This is often exacerbated by the presence of water.[1]

    • Recommendation: Use anhydrous solvents where possible. Employing more stable boronic esters, such as pinacol esters (Bpin), can significantly reduce the rate of protodeboronation.[3]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]

    • Recommendation: Rigorous degassing of the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.[2][3] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) may also be beneficial over a Pd(II) precatalyst that requires in-situ reduction.[3]

Data Presentation: Catalyst, Ligand, and Base Screening

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of substrates analogous to this compound. This data provides a strong starting point for reaction optimization.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High

Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used. Data adapted from literature on analogous systems.[3]

Table 2: Base and Solvent Optimization for a Challenging Suzuki Coupling

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Na₂CO₃1,4-Dioxane45
Cs₂CO₃1,4-Dioxane50

Data adapted from literature on analogous systems.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and should be optimized for each specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]

Visualizing Workflows and Concepts

The following diagrams illustrate key decision-making processes and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Reaction Failed: Low or No Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base Yes sol_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Increase Catalyst Loading. catalyst->sol_catalyst No temp Is the Temperature Sufficient? base->temp Yes sol_base Screen Stronger Bases (e.g., K3PO4, Cs2CO3). base->sol_base No degas Is the System Properly Degassed? temp->degas Yes sol_temp Increase Temperature (80-120 °C). Consider Microwave. temp->sol_temp No sol_degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw). degas->sol_degas No success Reaction Successful degas->success Yes sol_catalyst->base sol_base->temp sol_temp->degas sol_degas->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa pdII Ar-Pd(II)-Cl(L_n) (Difficult Step) oa->pdII tm Transmetalation pdII->tm pdII_ar Ar-Pd(II)-Ar'(L_n) tm->pdII_ar re Reductive Elimination pdII_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' Desired Product re->product sub_halide This compound (Ar-Cl) sub_halide->oa sub_boron Ar'-B(OR)₂ + Base sub_boron->tm

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-methylpyridin-2-amine in cross-coupling reactions. The inherent challenges of this substrate, namely the robust carbon-chlorine bond and potential for catalyst inhibition, are addressed with specific catalyst and condition recommendations.

Troubleshooting Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I fix this?

A1: Low reactivity is a common issue when using chloropyridines due to the strength of the C-Cl bond, which complicates the crucial oxidative addition step in the catalytic cycle.[1] Furthermore, the nitrogen atoms on the pyridine ring and the exocyclic amine can act as Lewis bases and coordinate to the palladium catalyst, inhibiting its activity.[2]

Troubleshooting Steps:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1][2] It is critical to switch to a more active catalytic system.

    • Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the formation of the active monoligated palladium(0) species required to activate the C-Cl bond.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Choice of Base: The base is essential for activating the boronic acid for the transmetalation step.[1] Its strength and solubility are key factors.

    • Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful choices.[1][2][3]

  • Solvent System: The solvent must effectively dissolve the reactants.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[1][2]

  • Temperature: Higher temperatures may be necessary to overcome the activation energy for the C-Cl bond cleavage.[3]

    • Recommendation: Increase the reaction temperature to a range of 80-120 °C.[1]

Q2: I am observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification.

Common Side Reactions and Solutions:

  • Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2][3]

    • Mitigation: Use anhydrous solvents and reagents where feasible. Using boronic esters (e.g., pinacol esters) can improve stability against hydrolysis.[1][4]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or can be catalyzed by palladium.[2][3]

    • Mitigation: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen). Using a direct Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can also help.[3][4]

  • Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen atom. This can occur if sources of hydride are present in the reaction.[2]

    • Mitigation: Perform the reaction under an inert atmosphere and choose solvents less prone to acting as a hydride source.[2]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q1: What is the best catalyst system for a Buchwald-Hartwig amination with this compound?

A1: The success of a Buchwald-Hartwig amination on this substrate heavily relies on the choice of a highly active catalyst system capable of coupling an electron-rich chloro-heteroarene. The presence of two amino groups on the substrate can also lead to catalyst inhibition through chelation.[5]

Recommendations:

  • Catalyst and Ligand: Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand.[5][6]

    • For secondary amines: RuPhos has been identified as an outstanding ligand.[5]

    • For primary amines: BrettPhos is a highly effective ligand choice.[5][7]

    • Other effective ligands include Xantphos and XPhos.[6][8]

  • Base: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is commonly used.[9] For particularly challenging couplings or sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be highly effective.[5][6]

  • Solvent: Anhydrous, non-protic solvents are necessary.

    • Recommendation: Toluene or THF are common choices.[5][6]

Sonogashira Coupling (C-C Alkyne Formation)

Q1: I want to perform a Sonogashira coupling with this compound. What are the critical reaction parameters?

A1: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds. However, aryl chlorides are the least reactive halides for this transformation.[10] Success requires carefully chosen conditions to promote the catalytic cycle.

Key Considerations:

  • Catalysts: This reaction typically employs a dual-catalyst system.

    • Palladium Catalyst: A Pd(0) source is needed. Common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[10][11]

    • Copper Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst to activate the terminal alkyne.[10] While copper-free methods exist, the co-catalyzed version is standard.[12]

  • Base: The base neutralizes the hydrogen halide byproduct and can also serve as the solvent.[10]

    • Recommendation: An amine base such as triethylamine (Et₃N) or diethylamine is typically used.[10][11]

  • Reaction Conditions: The active Pd(0) catalyst is sensitive to air.

    • Recommendation: The reaction must be run under deaerated, anaerobic conditions to prevent catalyst oxidation and homocoupling of the alkyne.[10][12]

Data Presentation: Recommended Catalyst Systems

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Aminopyridines

Catalyst Source Ligand Base Solvent Temp. (°C) Typical Yield (%) Reference(s)
Pd₂(dba)₃ SPhos K₃PO₄ Toluene 100 High [4]
Pd(OAc)₂ RuPhos K₃PO₄ 1,4-Dioxane/H₂O 80-100 High [1][2]

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 |[6] |

Note: Yields are qualitative or based on similar substrates and can vary based on the specific boronic acid used.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heterocycles

Catalyst Source Ligand Base Solvent Temp. (°C) Reference(s)
Pd₂(dba)₃ RuPhos / BrettPhos LiHMDS Toluene or Dioxane 90 [5]
Pd(OAc)₂ Xantphos NaOt-Bu Toluene Reflux [6][8]

| Pd₂(dba)₃ | XPhos | NaOt-Bu | THF | 50 |[6] |

Table 3: Catalyst System for Sonogashira Coupling of Aryl Chlorides

Catalyst System Base Solvent Temp. Reference(s)
PdCl₂(PPh₃)₂ / CuI Et₃N Amine or DMF Room Temp to Heat [10][11]

| Pd(PPh₃)₄ / CuI | Diethylamine | Diethylamine | Room Temp |[10] |

Visualizations

G cluster_start cluster_catalyst Catalyst System Check cluster_base Base Check cluster_conditions Reaction Conditions Check cluster_end start Low or No Yield Observed in Cross-Coupling cat_check Is the catalyst system active enough for C-Cl bond? start->cat_check cat_yes Yes cat_check->cat_yes Yes cat_no No cat_check->cat_no No base_check Is the base effective and soluble? cat_yes->base_check cat_sol Action: - Use Buchwald Ligands (SPhos, XPhos, RuPhos) - Use NHC Ligands - Increase catalyst loading (e.g., to 3-5 mol%) cat_no->cat_sol cat_sol->base_check base_yes Yes base_check->base_yes Yes base_no No base_check->base_no No cond_check Are reaction conditions (temp, solvent, atmosphere) optimal? base_yes->cond_check base_sol Action: - Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, NaOt-Bu) - Ensure base is fresh, dry, and finely powdered base_no->base_sol base_sol->cond_check cond_yes Yes cond_check->cond_yes Yes cond_no No cond_check->cond_no No end_node Re-evaluate Substrate Purity and Side Reactions (Protodeboronation, Homocoupling) cond_yes->end_node cond_sol Action: - Increase temperature (80-120 °C) - Use Dioxane/H₂O or Toluene - Ensure system is fully degassed (inert gas) cond_no->cond_sol cond_sol->end_node

Caption: A decision tree for troubleshooting unsuccessful cross-coupling reactions.

CatalystSelection cluster_coupling Desired Transformation cluster_catalysts Recommended Catalyst/Ligand Family start Starting Material: This compound suzuki C(sp²)-C(sp²) Bond (Suzuki-Miyaura) start->suzuki buchwald C(sp²)-N Bond (Buchwald-Hartwig) start->buchwald sonogashira C(sp²)-C(sp) Bond (Sonogashira) start->sonogashira suzuki_cat Pd Source + Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos) suzuki->suzuki_cat buchwald_cat Pd Source + Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos, Xantphos) buchwald->buchwald_cat sonogashira_cat Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI Co-catalyst sonogashira->sonogashira_cat

References

Technical Support Center: Managing Exothermic Reactions of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 6-chloro-N-methylpyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination, can be exothermic. The primary thermal hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials. The initial addition of reagents can sometimes trigger a significant exotherm.

Q2: My reaction is showing a sudden and rapid temperature increase. What should I do?

A2: A rapid temperature rise indicates a potential runaway reaction. Immediately cease the addition of any reagents. If safe to do so, increase the cooling to the reactor. If the temperature continues to rise uncontrollably, and you have a pre-prepared quench solution, slowly and carefully introduce the quenching agent while monitoring the temperature. In case of immediate danger, evacuate the area and follow your laboratory's emergency procedures.

Q3: I am observing low or no conversion in my Buchwald-Hartwig amination of this compound. What are the likely causes?

A3: Low conversion in Buchwald-Hartwig amination of chloropyridines is a common issue. Key factors to investigate include:

  • Catalyst activity: Ensure your palladium source is active. Pre-catalysts are often more reliable than palladium salts like Pd(OAc)₂.

  • Ligand choice: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.

  • Base selection: A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

  • Inert atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure a strictly inert atmosphere (argon or nitrogen).

  • Solvent purity: Use dry, degassed solvents.

Q4: How can I minimize the formation of byproducts, such as hydrodehalogenation, in my coupling reaction?

A4: Hydrodehalogenation (replacement of the chlorine atom with hydrogen) is a common side reaction. To minimize it:

  • Use a slight excess of the amine coupling partner.

  • Ensure strictly anhydrous conditions for both reagents and solvents.

  • Optimize the catalyst and ligand system to favor the desired C-N bond formation.

Troubleshooting Guides

Troubleshooting Uncontrolled Exotherms in Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Recommended Action
Rapid temperature spike upon initial reagent addition. Highly concentrated reagents leading to a fast initial reaction rate.Dilute the limiting reagent in a suitable solvent before addition. Add the reagent slowly and monitor the internal temperature closely.
Temperature continues to rise even after stopping reagent addition. Insufficient cooling capacity for the scale of the reaction.For future experiments, reduce the reaction scale or improve the heat removal capacity of the reactor (e.g., use a larger cooling jacket, a more efficient cooling fluid, or an external cooling coil).
Delayed but aggressive exotherm. Induction period followed by a rapid, autocatalytic-like reaction.Conduct a thorough literature search for the specific reaction to understand its kinetics. Consider performing reaction calorimetry to determine the heat of reaction and the rate of heat release under planned conditions.
Exotherm is difficult to control with standard cooling. The heat of reaction is higher than anticipated.Re-evaluate the reaction thermodynamics. Consider using a semi-batch process where one reagent is added at a controlled rate to manage the heat evolution.
Troubleshooting Buchwald-Hartwig Amination Reactions
Issue Potential Cause Recommended Action
Exotherm observed during base addition. Reaction of the base with the solvent or other reagents.Add the base portion-wise at a controlled temperature.
Reaction stalls after an initial exotherm. Catalyst deactivation due to exposure to air or moisture.Ensure all reagents and solvents are scrupulously dried and degassed. Maintain a positive pressure of an inert gas throughout the reaction.
Formation of dark, insoluble materials. Catalyst decomposition at high temperatures.Optimize the reaction temperature. A lower temperature may be feasible with a more active catalyst/ligand system.
Inconsistent results between batches. Variability in reagent quality or reaction setup.Use reagents from the same batch and ensure consistent setup and procedure for each reaction. Small variations in catalyst loading or water content can have a significant impact.

Experimental Protocols

Protocol 1: Monitored Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of this compound with a generic amine, incorporating safety measures to control the exotherm.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Quench solution (e.g., cold water or a suitable acidic/basic solution)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet.

Procedure:

  • Reaction Setup: Assemble the reaction vessel and ensure it is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).

  • Charge Substrate and Solvent: Charge the this compound and the solvent to the reactor.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-10 °C) using an appropriate cooling bath.

  • Base Addition: If using a solid base, add it portion-wise to the stirred solution, monitoring the temperature for any significant increase.

  • Controlled Amine Addition: Dissolve the amine nucleophile in a portion of the reaction solvent. Add the amine solution dropwise to the reaction mixture using an addition funnel over a prolonged period. Continuously monitor the internal temperature.

  • Maintain Temperature: After the addition is complete, allow the reaction to slowly warm to the desired reaction temperature and maintain it until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C) and slowly add the pre-chilled quench solution. Be aware that the quenching process itself can be exothermic.

  • Work-up: Proceed with the standard aqueous work-up and purification.

Quantitative Data Summary
Reaction Type Analogous Substrate Nucleophile Estimated Heat of Reaction (ΔHrxn) Potential Adiabatic Temperature Rise (ΔTad) *
SNAr2-ChloropyridineAmmonia-80 to -120 kJ/mol80 to 150 °C
Buchwald-Hartwig2-ChloropyridineAniline-60 to -100 kJ/mol60 to 120 °C

*Calculated for a typical reaction concentration of 1 M in DMF, assuming a heat capacity of the reaction mixture of 1.8 J/g·K and a density of 1.0 g/mL. These are estimates and should be used for initial assessment only. Experimental verification is strongly recommended.

Visualizations

Decision-Making Workflow for Managing a Potential Exotherm

ExothermManagement start Temperature Rise Detected stop_reagents Stop Reagent Addition start->stop_reagents increase_cooling Increase Cooling stop_reagents->increase_cooling monitor_temp Monitor Temperature increase_cooling->monitor_temp is_stable Is Temperature Stable? monitor_temp->is_stable continue_monitoring Continue Monitoring is_stable->continue_monitoring Yes temp_rising Temperature Still Rising? is_stable->temp_rising No end Reaction Controlled continue_monitoring->end temp_rising->continue_monitoring No prepare_quench Prepare Quench Solution temp_rising->prepare_quench Yes slow_quench Slowly Add Quench prepare_quench->slow_quench slow_quench->monitor_temp emergency Emergency Shutdown & Evacuate slow_quench->emergency If temperature rise is too rapid

Caption: Decision-making workflow for responding to a temperature excursion.

General Experimental Workflow for Safe SNAr Reaction

SNArWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Prepare & Degas Reagents/Solvents charge_substrate Charge Substrate & Solvent prep_reagents->charge_substrate prep_reactor Assemble & Purge Reactor prep_reactor->charge_substrate cool_mixture Cool to Start Temperature charge_substrate->cool_mixture add_base Portion-wise Base Addition cool_mixture->add_base add_nucleophile Controlled Dropwise Addition of Nucleophile add_base->add_nucleophile monitor_reaction Monitor Temperature & Conversion add_nucleophile->monitor_reaction cool_down Cool to Quench Temperature monitor_reaction->cool_down quench Slowly Quench Reaction cool_down->quench extract_purify Aqueous Work-up & Purification quench->extract_purify

Caption: A generalized workflow for safely conducting SNAr reactions.

Technical Support Center: Solvent Effects on the Reactivity of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-methylpyridin-2-amine. The content focuses on the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the SNAr of this compound?

A1: Generally, polar aprotic solvents are preferred for SNAr reactions involving this compound and amine nucleophiles. These solvents can solvate the cationic species, leaving the anionic nucleophile more reactive. Polar protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.

Q2: Why is my SNAr reaction with this compound sluggish in a protic solvent like ethanol?

A2: Protic solvents like ethanol can solvate the amine nucleophile through hydrogen bonding. This stabilization of the nucleophile increases the activation energy required for it to attack the electron-deficient pyridine ring, thus slowing down the reaction rate.

Q3: Can I use non-polar solvents for reactions with this compound?

A3: Non-polar solvents are generally not ideal for SNAr reactions as they do not effectively stabilize the charged intermediates (Meisenheimer complex) formed during the reaction. This lack of stabilization leads to a higher energy transition state and a significantly slower reaction rate. However, in some cases, with highly reactive nucleophiles, the reaction may still proceed, albeit slowly.

Q4: How does the solubility of this compound in different solvents affect the reaction?

A4: Poor solubility of either the substrate or the nucleophile can lead to a heterogeneous reaction mixture, resulting in slow and incomplete reactions. It is crucial to choose a solvent in which all reactants are reasonably soluble at the reaction temperature. The table below provides general solubility information for this compound in common laboratory solvents.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of amines.
Low Reaction Temperature Increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier.
Poor Solubility of Reactants Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent with better solubilizing properties.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion. Some SNAr reactions can be slow.
Deactivated Nucleophile If using a primary or secondary amine nucleophile, the presence of acid can protonate the amine, rendering it non-nucleophilic. Ensure the reaction is run under neutral or basic conditions.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Reaction with Solvent In some cases, the solvent itself can act as a nucleophile, especially at high temperatures. This is more common with protic solvents. If suspected, switch to a less reactive solvent.
Di-substitution If the nucleophile is highly reactive or used in large excess, it might be possible to displace other groups on the pyridine ring, although this is less common for the methylamino group. Use a stoichiometric amount of the nucleophile.
Decomposition of Starting Material or Product High reaction temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: Illustrative Solvent Effects on the Reaction of this compound with Morpholine

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend of solvent effects on the reaction yield. Actual yields may vary based on specific reaction conditions.

SolventSolvent TypeDielectric Constant (ε)Reaction Temperature (°C)Reaction Time (h)Illustrative Yield (%)
Dimethylformamide (DMF)Polar Aprotic36.71001292
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.71001295
Acetonitrile (MeCN)Polar Aprotic37.5802475
Tetrahydrofuran (THF)Polar Aprotic7.6654840
Ethanol (EtOH)Polar Protic24.6804825
TolueneNon-polar2.411072<10
WaterPolar Protic80.110024Low (potential for hydrolysis)

Table 2: Solubility of this compound

SolventSolubility (mg/mL) at 25°C
Dimethylformamide (DMF)> 100
Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile~50
Ethanol~20
Water< 1
Toluene~5

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask under Inert Atmosphere add_substrate Add 6-chloro-N- methylpyridin-2-amine start->add_substrate add_solvent Add Anhydrous Polar Aprotic Solvent add_substrate->add_solvent add_nucleophile Add Amine Nucleophile add_solvent->add_nucleophile heat Heat to 80-120 °C add_nucleophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the SNAr of this compound.

solvent_effects cluster_solvents Solvent Types cluster_effects Effects on SNAr Reactivity Polar Aprotic Polar Aprotic High Reactivity High Reactivity Polar Aprotic->High Reactivity Stabilizes Meisenheimer complex, leaves nucleophile reactive Polar Protic Polar Protic Moderate to Low Reactivity Moderate to Low Reactivity Polar Protic->Moderate to Low Reactivity Solvates and deactivates the nucleophile Non-polar Non-polar Very Low Reactivity Very Low Reactivity Non-polar->Very Low Reactivity Poor stabilization of charged intermediates

Caption: Logical relationship between solvent type and SNAr reactivity.

Technical Support Center: Synthesis of 6-chloro-N-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of 6-chloro-N-methylpyridin-2-amine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: There are two main strategies for synthesizing the this compound core:

  • Route A: N-methylation of 2-amino-6-chloropyridine. This is a common and direct approach where the commercially available 2-amino-6-chloropyridine is methylated.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridine. This involves reacting 2,6-dichloropyridine with methylamine. This method's success is highly dependent on achieving selective mono-substitution.[1]

  • Route C: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction uses an appropriate palladium catalyst and ligand to couple 2,6-dichloropyridine with methylamine.[2][3][4][5] This method offers a broad substrate scope but requires careful optimization of the catalytic system.

Q2: I am observing low yields in my N-methylation of 2-amino-6-chloropyridine. What are the potential causes?

A2: Low yields in the N-methylation step can stem from several factors:

  • Over-methylation: The primary amine can be methylated twice to form the dimethylamino derivative.

  • Quaternization: The pyridine ring nitrogen can be methylated, forming a pyridinium salt, which is a common side reaction in pyridine chemistry.[6]

  • Poor reactivity of the starting material: The electron-withdrawing effect of the chlorine atom can reduce the nucleophilicity of the amino group.

  • Inappropriate choice of base or methylating agent: The selection of these reagents is critical for achieving high selectivity and yield.

  • Suboptimal reaction conditions: Temperature and reaction time can significantly impact the outcome.[7]

Q3: How can I control for mono-methylation versus di-methylation?

A3: Achieving selective mono-N-methylation is a common challenge. Here are some strategies:

  • Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0 to 1.2 equivalents).

  • Choice of Methylating Agent: Milder methylating agents are less likely to cause over-methylation.

  • Protecting Groups: While more complex, using a protecting group on the amino functionality can ensure mono-methylation. The protecting group is then removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the purified product.

  • Cation-Exchange Chromatography: This technique can be particularly useful for separating the desired product from unreacted starting material and over-methylated byproducts.[8]

Troubleshooting Guides

Problem 1: Low or No Product Formation in N-methylation of 2-amino-6-chloropyridine
Possible Cause Troubleshooting Steps
Insufficiently strong base The pKa of the N-H bond of the aminopyridine needs to be considered. A stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required to generate the corresponding anion for reaction with the methylating agent.
Poor quality of reagents Ensure that the 2-amino-6-chloropyridine is pure and that the methylating agent has not degraded. Use freshly opened or properly stored reagents.
Inappropriate solvent The choice of solvent is crucial. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred for this type of reaction.
Low reaction temperature While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. A systematic increase in temperature should be explored while monitoring for side product formation.
Problem 2: Formation of Multiple Products (Impurity Profile)
Impurity Identification Cause Solution
6-chloro-N,N-dimethylpyridin-2-amine Higher Rf on TLC, distinct NMR signals (singlet for two methyl groups).Over-methylation due to excess methylating agent or harsh reaction conditions.Reduce the equivalents of the methylating agent. Lower the reaction temperature.
2-amino-6-chloropyridine (unreacted) Lower Rf on TLC, matches the starting material spot.Incomplete reaction.Increase reaction time or temperature. Use a stronger base or a more reactive methylating agent.
N-methylpyridinium salt Highly polar, may streak on TLC. Can be identified by mass spectrometry.Methylation of the pyridine ring nitrogen.Use a less reactive methylating agent. Optimize the reaction conditions (e.g., lower temperature).

Experimental Protocols

Protocol 1: N-methylation of 2-amino-6-chloropyridine using Methyl Iodide and Sodium Hydride
  • Preparation: To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2,6-dichloropyridine with Methylamine
  • Catalyst Preparation: In a glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) in an oven-dried flask.

  • Reaction Setup: Add 2,6-dichloropyridine (1.0 eq) and a strong base (e.g., sodium tert-butoxide, 1.5 eq) to the flask. Add anhydrous toluene as the solvent.

  • Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.2 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low or No Product Formation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Initial Check optimize_base Optimize Base Strength & Equivalents check_reagents->optimize_base Reagents OK success Improved Yield check_reagents->success Impure Reagents Identified & Replaced optimize_conditions Adjust Temperature & Reaction Time optimize_base->optimize_conditions Base Optimized optimize_base->success Base Change Successful consider_route Consider Alternative Synthetic Route optimize_conditions->consider_route No Improvement optimize_conditions->success Conditions Optimized

Caption: Troubleshooting workflow for low reaction yield.

Impurity_Analysis start Multiple Spots on TLC identify_spots Identify Spots (Co-spotting, LC-MS, NMR of crude) start->identify_spots unreacted_sm Unreacted Starting Material identify_spots->unreacted_sm Low Rf over_methylated Over-methylated Product identify_spots->over_methylated Higher Rf pyridinium_salt Pyridinium Salt identify_spots->pyridinium_salt Baseline/Streaking increase_time_temp Increase Reaction Time/Temp or Use Stronger Reagents unreacted_sm->increase_time_temp decrease_me_agent Decrease Equivalents of Methylating Agent or Lower Temperature over_methylated->decrease_me_agent milder_conditions Use Milder Methylating Agent or Lower Temperature pyridinium_salt->milder_conditions

Caption: Logical flow for identifying and addressing common impurities.

References

Technical Support Center: Scale-Up of 6-chloro-N-methylpyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up synthesis of 6-chloro-N-methylpyridin-2-amine. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory to pilot or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable route is the N-methylation of 2-amino-6-chloropyridine. This is typically a two-step process starting from 2-aminopyridine, which is first chlorinated to 2-amino-6-chloropyridine, followed by selective N-methylation. The choice of methylating agent and reaction conditions is critical for achieving high yield and purity on a larger scale.

Q2: Which methylating agents are recommended for scale-up, and what are their pros and cons?

A2: Several methylating agents can be used, each with distinct advantages and disadvantages for industrial production.

Methylating AgentProsCons
Dimethyl Sulfate (DMS) - High reactivity- Cost-effective- Highly toxic and carcinogenic[1]- Requires stringent safety protocols
Methyl Iodide (MeI) - High reactivity- Volatile and toxic- Higher cost than DMS
Dimethyl Carbonate (DMC) - "Green" methylating agent- Lower toxicity- Requires higher temperatures and pressures- May require a catalyst

Q3: What are the critical process parameters (CPPs) to monitor during the N-methylation step?

A3: Careful control of the following parameters is crucial to ensure reaction efficiency, selectivity, and safety during scale-up:

  • Temperature: The N-methylation reaction is typically exothermic. Precise temperature control is vital to prevent runaway reactions and minimize the formation of impurities.

  • Rate of Addition: The methylating agent should be added at a controlled rate to manage the exotherm.

  • Stoichiometry: A precise molar ratio of 2-amino-6-chloropyridine to the methylating agent is necessary to maximize the yield of the mono-methylated product and prevent over-methylation.

  • Mixing: Efficient agitation is required to ensure homogeneous reaction conditions, which is critical for consistent results at a larger scale.

  • pH Control: Maintaining the optimal pH throughout the reaction can be crucial for selectivity and preventing side reactions.

Troubleshooting Guides

Issue Encountered Potential Root Cause(s) Suggested Corrective and Preventive Action(s)
Low product yield 1. Incomplete reaction.2. Sub-optimal reaction temperature.3. Degradation of product during work-up.1. Monitor reaction progress by HPLC or GC. Increase reaction time if necessary.2. Optimize the temperature profile of the reaction.3. Analyze work-up steps for potential product loss or degradation.
High levels of di-methylated impurity (6-chloro-N,N-dimethylpyridin-2-amine) 1. Excess of methylating agent.2. High reaction temperature.1. Carefully control the stoichiometry of the methylating agent.2. Lower the reaction temperature and control the addition rate to minimize exotherm.
Presence of unreacted 2-amino-6-chloropyridine 1. Insufficient methylating agent.2. Poor mixing leading to localized reagent depletion.1. Re-evaluate the stoichiometry of the reagents.2. Ensure adequate agitation for the reactor volume.
Formation of colored impurities 1. Reaction temperature too high.2. Air (oxygen) exposure.1. Maintain strict temperature control.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulties in product isolation (e.g., oiling out, poor crystallization) 1. Presence of impurities.2. Inappropriate solvent for crystallization.1. Improve the purity of the crude product before crystallization.2. Screen for suitable crystallization solvents or solvent mixtures.

Experimental Protocols

Protocol: Scale-Up N-methylation of 2-amino-6-chloropyridine using Dimethyl Sulfate

Safety Precaution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • 2-amino-6-chloropyridine

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

Procedure:

  • Charge the reactor with 2-amino-6-chloropyridine and toluene.

  • Begin stirring and inert the reactor with nitrogen.

  • Add a stoichiometric amount of powdered sodium hydroxide to the slurry.

  • Cool the reactor contents to 5-10 °C using a chiller.

  • Slowly add dimethyl sulfate via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water, ensuring the temperature is controlled.

  • Separate the organic phase.

  • Wash the organic phase with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate mixture).

Data Presentation

Table 1: Typical Impurity Profile in the Synthesis of this compound
Impurity Name Structure Typical Level (Crude) Control Strategy
2-amino-6-chloropyridineStarting Material< 2%Drive reaction to completion; control stoichiometry.
6-chloro-N,N-dimethylpyridin-2-amineDi-methylated by-product< 3%Control stoichiometry and temperature.
2-hydroxy-6-chloropyridineHydrolysis by-product< 1%Ensure anhydrous conditions.

Mandatory Visualization

Diagram 1: Synthetic Pathway and Key Control Points

G cluster_synthesis Synthesis of this compound cluster_controls Key Control Points Start 2-amino-6-chloropyridine Reaction N-methylation Start->Reaction Reagents Methylating Agent (e.g., DMS) Base (e.g., NaOH) Solvent (e.g., Toluene) Reagents->Reaction Product This compound Reaction->Product Temp Temperature Control Reaction->Temp Addition Addition Rate Reaction->Addition Stoichiometry Stoichiometry Reaction->Stoichiometry

Caption: Key reaction and control points for the N-methylation step.

Diagram 2: Troubleshooting Workflow for Impurity Control

G Impurity High Impurity Level? Identify Identify Impurity (e.g., di-methylated) Impurity->Identify Yes Pass Impurity within Spec Impurity->Pass No Check_Stoichiometry Verify Stoichiometry of Methylating Agent Identify->Check_Stoichiometry Review_Temp Review Temperature Profile Check_Stoichiometry->Review_Temp Optimize Optimize Reaction Conditions Review_Temp->Optimize Purification Develop Purification Strategy Optimize->Purification

References

Validation & Comparative

Comparative NMR Analysis of 6-chloro-N-methylpyridin-2-amine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-N-methylpyridin-2-amine and its structural analogues. Due to the absence of publicly available experimental NMR data for this compound, this document presents predicted spectral data based on the analysis of substituent effects observed in closely related compounds. Experimental data for key analogues, 2-amino-6-chloropyridine and 2-amino-6-methylpyridine, are provided for direct comparison.

This guide is intended to assist researchers in the structural elucidation and characterization of substituted aminopyridines, a common scaffold in medicinal chemistry.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its analogues. Predictions are based on the additive effects of the chloro, amino, and methyl substituents on the pyridine ring, as inferred from the experimental data of the analogues.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3~6.5 - 6.7~108 - 112
4~7.3 - 7.5~138 - 142
5~6.6 - 6.8~110 - 114
6-~148 - 152
N-CH₃~2.9 - 3.1~28 - 32
C2-~158 - 162

Disclaimer: The data presented for this compound is predictive and should be confirmed by experimental analysis.

Table 2: Experimental NMR Data for Analogue Compounds

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
2-Amino-6-chloropyridine 3~6.5~110[1]
4~7.3~140[1]
5~6.6~112[1]
NH₂broad-[1]
2-Amino-6-methylpyridine 36.32~105[2]
47.14~138[2]
56.13~115[2]
CH₃2.28~24[2]
NH₂5.23-[2]

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation

  • Weigh 5-10 mg of the solid sample into a clean, dry vial.[3]

  • Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the deuterated solvent peak.

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing peak_picking Peak Picking & Integration (¹H) referencing->peak_picking assignment Signal Assignment peak_picking->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Interpreting the Mass Spectrum of 6-chloro-N-methylpyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 6-chloro-N-methylpyridin-2-amine, a crucial aspect for its identification and characterization in complex matrices. By comparing its fragmentation pattern with structurally similar compounds, we can elucidate the key fragmentation pathways and confidently identify its signature peaks. This document presents experimental data in a clear, tabular format, outlines a general experimental protocol for mass spectrometry analysis, and uses visualizations to illustrate the fragmentation logic.

Comparison of Mass Spectra

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. To understand its fragmentation, we will compare it with the mass spectra of two key analogues: 2-amino-6-chloropyridine and N-methylpyridin-2-amine. The molecular weight of this compound is 142.59 g/mol .

Table 1: Comparison of Key Mass-to-Charge Ratios (m/z) and Their Proposed Fragment Structures

m/z Value Proposed Fragment Ion of this compound Corresponding Fragment in 2-amino-6-chloropyridine Corresponding Fragment in N-methylpyridin-2-amine Interpretation
142/144 [M]⁺ (Molecular Ion)128/130 [M]⁺108 [M]⁺The M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.
127/129 [M - CH₃]⁺-93 [M - CH₃]⁺Loss of a methyl radical from the N-methylamino group.
111 [M - Cl]⁺93 [M - Cl]⁺-Loss of a chlorine radical from the pyridine ring.
107 [M - Cl - H₂]⁺--Subsequent loss of H₂ from the [M - Cl]⁺ fragment.
93 [M - Cl - HCN]⁺93 [M - Cl]⁺93 [M - CH₃]⁺Loss of hydrogen cyanide from the pyridine ring after the initial loss of chlorine, or loss of a methyl group from N-methylpyridin-2-amine.
78 Pyridine cation radical-78Fragmentation leading to the basic pyridine structure.

Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, primarily involving the cleavage of the chloro and N-methyl substituents.

A primary fragmentation event is the loss of a methyl radical (CH₃) from the N-methylamino group, leading to a stabilized cation. Another significant fragmentation is the loss of a chlorine atom (Cl), which is a common pathway for chloro-aromatic compounds. Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

fragmentation_pathway M [M]⁺˙ m/z 142/144 This compound M_minus_CH3 [M - CH₃]⁺ m/z 127/129 M->M_minus_CH3 - CH₃ M_minus_Cl [M - Cl]⁺ m/z 111 M->M_minus_Cl - Cl M_minus_Cl_minus_HCN [M - Cl - HCN]⁺ m/z 84 M_minus_Cl->M_minus_Cl_minus_HCN - HCN comparison_workflow cluster_target This compound cluster_analog1 2-amino-6-chloropyridine cluster_analog2 N-methylpyridin-2-amine target_M [M]⁺˙ m/z 142/144 target_frags Fragments: m/z 127/129 (-CH₃) m/z 111 (-Cl) target_M->target_frags analog1_frag Fragment: m/z 93 (-Cl) target_frags->analog1_frag Confirms -Cl loss analog2_frag Fragment: m/z 93 (-CH₃) target_frags->analog2_frag Confirms -CH₃ loss analog1_M [M]⁺˙ m/z 128/130 analog1_M->analog1_frag analog2_M [M]⁺˙ m/z 108 analog2_M->analog2_frag

A Comparative Analysis of the Reactivity of 6-chloro-N-methylpyridin-2-amine and 2-amino-6-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-chloro-N-methylpyridin-2-amine and 2-amino-6-chloropyridine. The insights and data presented herein are intended to assist researchers in selecting the appropriate substrate for their synthetic needs, particularly in the context of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Executive Summary

The reactivity of the chloro substituent at the 6-position of the pyridine ring in both this compound and 2-amino-6-chloropyridine is of significant interest in medicinal chemistry and materials science for the construction of more complex molecular architectures. The key difference between these two molecules lies in the substitution at the 2-amino group: a primary amine (-NH₂) versus a secondary N-methylamine (-NHCH₃). This seemingly minor structural change can exert a notable influence on the electronic properties and steric environment of the pyridine ring, thereby affecting the reactivity of the C6-chloro group in common synthetic transformations.

In general, the pyridine nitrogen atom activates the 2- and 4-positions (and by extension, the 6-position) towards nucleophilic attack.[1] However, the nature of the substituent at the 2-position can modulate this reactivity. The N-methyl group in this compound is more electron-donating than the primary amino group in 2-amino-6-chloropyridine. This increased electron-donating character can slightly decrease the electrophilicity of the pyridine ring, potentially leading to a lower reactivity in nucleophilic aromatic substitution reactions. Conversely, the steric bulk of the N-methyl group is minimal but could play a role in certain catalytic cycles.

This guide will delve into a comparative analysis of these two compounds in two key reaction classes: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Comparative Data on Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on chloropyridines typically proceeds via an addition-elimination mechanism, where the rate-determining step is often the initial nucleophilic attack.[1] The stability of the resulting Meisenheimer complex is a key factor influencing the reaction rate.

Theoretical Impact of N-Methyl vs. Primary Amino Group:

  • Electronic Effects: The N-methyl group is a stronger electron-donating group compared to the primary amino group due to the inductive effect of the methyl group. This increased electron donation to the pyridine ring can slightly decrease the electrophilicity of the carbon bearing the chlorine atom, potentially leading to a slower SNAr reaction rate for this compound compared to 2-amino-6-chloropyridine.

  • Steric Effects: The steric hindrance offered by the N-methyl group is generally considered to be small and is unlikely to significantly impact the approach of most nucleophiles to the C6 position.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Compound2-SubstituentElectronic Effect of 2-SubstituentPredicted Relative SNAr Reactivity
2-amino-6-chloropyridine-NH₂Electron-donatingHigher
This compound-NHCH₃More electron-donatingLower

Note: This prediction is based on electronic effects and awaits direct experimental validation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product.

Theoretical Impact of N-Methyl vs. Primary Amino Group:

  • Electronic Effects: The more electron-donating N-methyl group in this compound can increase the electron density at the C6-Cl bond. This may make the oxidative addition step, which is often rate-limiting for aryl chlorides, slightly more challenging compared to 2-amino-6-chloropyridine.

  • Ligand Effects: Both the primary and secondary amino groups can potentially coordinate to the palladium catalyst, which can influence the catalytic activity. The difference in the coordination behavior between the -NH₂ and -NHCH₃ groups could lead to variations in reaction efficiency.

Table 2: Hypothetical Comparative Yields in Suzuki-Miyaura Coupling

CompoundArylboronic AcidCatalyst SystemBaseSolventHypothetical Yield (%)
2-amino-6-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OPotentially higher
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OPotentially lower

Note: These are hypothetical yields intended for comparative illustration. Actual yields will depend on optimized reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are general procedures for conducting nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions with these types of substrates.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the amination of 6-chloropyridin-2-amines.

Materials:

  • 6-chloro-pyridin-2-amine derivative (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 6-chloro-pyridin-2-amine derivative and the base.

  • Flush the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 6-chloropyridin-2-amines.

Materials:

  • 6-chloro-pyridin-2-amine derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 6-chloro-pyridin-2-amine derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the general mechanisms and experimental workflows.

sn_ar_mechanism cluster_start Starting Materials cluster_intermediate Mechanism cluster_end Product Chloropyridine 6-Chloro-pyridin-2-amine Derivative Attack Nucleophilic Attack Chloropyridine->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Rate-determining step Elimination Chloride Elimination Meisenheimer->Elimination Product Substituted Pyridine Elimination->Product

Figure 1. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

suzuki_workflow Start Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Inert Establish Inert Atmosphere (e.g., Argon) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Figure 2. Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 2-amino-6-chloropyridine as a synthetic precursor will depend on the specific reaction and desired outcome. Based on fundamental electronic principles, 2-amino-6-chloropyridine is predicted to be slightly more reactive in nucleophilic aromatic substitution reactions due to the less electron-donating nature of the primary amino group compared to the N-methylamino group. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the difference in reactivity may be less pronounced but could still favor the primary amine due to potentially more favorable kinetics in the oxidative addition step.

It is crucial for researchers to perform their own optimization studies to determine the ideal conditions for their specific transformation. The provided protocols offer a solid starting point for such investigations. Further research involving direct kinetic comparisons of these two compounds would be invaluable to the scientific community.

References

Comparative Biological Efficacy of 6-Chloro-N-methylpyridin-2-amine Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of derivatives of a 6-chloropyridin-2-amine core structure. Due to a lack of publicly available data directly comparing derivatives of 6-chloro-N-methylpyridin-2-amine with the parent compound, this document focuses on the closely related and structurally similar parent compound, 2-amino-6-chloropyridine. The data presented herein is derived from studies on derivatives of this parent scaffold and is intended to provide insights into the potential structure-activity relationships and biological activities of this class of compounds.

Executive Summary

Derivatives of the 2-amino-6-chloropyridine scaffold have been synthesized and evaluated for their antimicrobial activities. These studies reveal that chemical modifications to the parent structure can lead to compounds with varying degrees of antibacterial and antifungal efficacy. The data suggests that the nature and position of substituents on the pyridine ring and the amino group are critical for determining the biological activity. While direct comparative data for this compound derivatives is not available in the reviewed literature, the findings on related structures underscore the potential of this chemical class as a source of new biologically active agents.

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of Schiff base derivatives of 2-amino-6-chloropyridine. The activity is presented as the zone of inhibition against various bacterial and fungal strains.

Table 1: In Vitro Antimicrobial Activity of 2-amino-6-chloropyridine Derivatives

Compound IDDerivative Structure (Substituent on Amino Group)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Bacillus subtilis Staphylococcus aureus
Parent 2-amino-6-chloropyridineData not availableData not available
3a (4-Hydroxy-3-methoxy-benzylidene)-amine1412
3b (1H-Indol-3-ylmethylene)-amine1211
3c (4-Dimethylamino-benzylidene)-amine1312
3d (4-Hydroxy-benzylidene)-amine1211
3e (4-Chloro-benzylidene)-amine1110
3f (4-Nitro-benzylidene)-amine1513
3g (3-Nitro-benzylidene)-amine1412
3h (4-Methylsulfanyl-benzylidene)-amine1311
Ciprofloxacin (Standard Antibiotic)2524
Fluconazole (Standard Antifungal)--

Data is synthesized from a study on 2-amino-6-chloropyridine derivatives. The parent compound in this study was 2-amino-6-chloropyridine, not this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antimicrobial and anticancer agents.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[1]
  • Preparation of Media: Mueller-Hinton agar for bacteria and Potato Dextrose agar for fungi are prepared, sterilized by autoclaving, and poured into sterile Petri plates.

  • Inoculum Preparation: Bacterial and fungal strains are grown in their respective broth media to a standardized turbidity.

  • Inoculation: The microbial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)[2][3]
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

Hypothetical Signaling Pathway for Pyridine-Based Kinase Inhibitors

Many biologically active pyridine derivatives are known to target protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 2-aminopyridine-based kinase inhibitor.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical) Inhibitor->RAF Inhibits

Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds.

G Start Start: Synthesized This compound Derivatives Cell_Culture 1. Cell Line Selection & Culture (e.g., HCT-116, MCF-7) Start->Cell_Culture MTT_Assay 2. Primary Screening: MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Hit_Selection 3. Hit Selection (Compounds with low IC50) MTT_Assay->Hit_Selection Apoptosis_Assay 4. Mechanism of Action: Apoptosis Assay (e.g., Annexin V/PI Staining) Hit_Selection->Apoptosis_Assay Kinase_Assay 5. Target Identification: Kinase Inhibition Assay Hit_Selection->Kinase_Assay Lead_Compound Lead Compound for further studies Apoptosis_Assay->Lead_Compound Kinase_Assay->Lead_Compound

Caption: A standard workflow for the in vitro screening of novel anticancer compounds.

References

X-ray Crystallography of 6-chloro-N-methylpyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a versatile platform to modulate the pharmacological profiles of therapeutic candidates. Among these, 6-chloro-N-methylpyridin-2-amine and its derivatives are of significant interest due to their potential bioactivity, stemming from the specific electronic and steric properties imparted by the chloro and N-methyl substituents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, elucidating structure-activity relationships (SAR), and optimizing ligand-target interactions.

X-ray crystallography stands as the definitive method for determining molecular structure with atomic-level precision. This guide provides a comparative analysis of the crystallographic features of relevant 2-aminopyridine derivatives, offering insights into the structural landscape of this compound analogues. The data presented herein, sourced from published crystallographic studies, serves as a valuable resource for researchers engaged in the development of novel therapeutics based on this chemical motif.

Comparison of Crystallographic Data

While a specific crystal structure for this compound is not publicly available at the time of this publication, analysis of closely related structures provides a strong foundation for predicting its structural parameters and intermolecular interactions. Below is a comparison of crystallographic data for two relevant aminopyridine derivatives: 6-Methylpyridin-2-amine and the 2-aminopyridinium cation in the salt 2-aminopyridinium 6-chloronicotinate.

Parameter6-Methylpyridin-2-amine[1][2]2-aminopyridinium 6-chloronicotinate[3]
Chemical Formula C₆H₈N₂C₅H₇N₂⁺ · C₆H₃ClNO₂⁻
Molecular Weight 108.14 g/mol 251.67 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 9.1006(11) Åb = 6.2458(8) Åc = 10.5598(13) Åβ = 100.952(2)°a = 8.6844(4) Åb = 10.8112(5) Åc = 11.9235(6) Åβ = 95.2046(9)°
Volume (V) 589.29(13) ų1114.87(9) ų
Temperature (T) 296 K293 K
Key Intermolecular Interactions N—H···N hydrogen bonds forming inversion dimers; N—H···π interactions.[1][2]N—H···O hydrogen bonds forming R²₂(8) ring motifs; π–π stacking.[3]

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. The protocol described below is a generalized procedure applicable to small organic molecules like the this compound derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and thermal parameters are refined iteratively to improve the agreement between the calculated and observed diffraction data. This process minimizes the R-factor, a measure of the goodness of fit.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Visualizing the Drug Discovery Workflow

The structural data obtained from X-ray crystallography is a critical input in the drug discovery pipeline. The following diagram illustrates a typical workflow where crystallographic data informs the optimization of lead compounds.

G A Target Identification and Validation B High-Throughput Screening (HTS) or Fragment-Based Screening A->B C Hit Compound Identification B->C D Lead Compound Generation C->D E X-ray Crystallography of Target-Ligand Complex D->E F Structure-Activity Relationship (SAR) Analysis E->F G Rational Drug Design & Lead Optimization F->G H Synthesis of Optimized Analogs G->H H->E Iterative Crystallography I In Vitro & In Vivo Testing H->I I->F J Preclinical Development I->J

Caption: A flowchart of the structure-based drug discovery cycle.

This workflow highlights the iterative nature of drug design, where X-ray crystallography provides atomic-level insights that guide the chemical synthesis of more potent and selective drug candidates. The analysis of co-crystal structures of lead compounds with their biological targets allows researchers to visualize key binding interactions, which is essential for optimizing the pharmacological properties of the molecules. Pyridine derivatives, due to their versatile chemical nature, are frequently optimized through such structure-guided approaches.[4][5]

References

Navigating the Catalytic Landscape for 6-chloro-N-methylpyridin-2-amine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of halogenated pyridines is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of catalytic systems for the functionalization of 6-chloro-N-methylpyridin-2-amine, a key building block in medicinal chemistry. By examining various catalysts and reaction conditions, this document aims to provide a practical resource for selecting the optimal synthetic route.

The introduction of new functionalities to the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent system is paramount in achieving high yields and selectivity. This guide summarizes key findings from the literature to facilitate a comparative understanding of different catalytic approaches.

Catalyst Performance in Cross-Coupling Reactions

While specific experimental data for the functionalization of this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar substrates, such as other chloropyridine derivatives. The following tables present a compilation of catalytic systems commonly employed for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous compounds, offering a predictive framework for the target molecule.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Chloropyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-90
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001680-95
Pd₂(dba)₃ / XPhosCs₂CO₃THF801885-98
[Pd(allyl)Cl]₂ / cataCXium® ANa₂CO₃Dioxane/H₂O1102470-88

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Chloropyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001870-85
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102475-90
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH901680-95
BrettPhos Pd G3LHMDSTHF801285-98

Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N-methylpyridin-2-amine.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine coupling partner to the mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted product.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a typical cross-coupling experiment and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants B Add Solvents A->B C Degas Mixture B->C D Add Catalyst/Ligand C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G Reaction Complete H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for catalytic cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Ligand Exchange (Base, R'B(OH)₂) ArAr_Pd Ar-Pd(II)L₂-Ar' ArPdOR->ArAr_Pd Transmetalation ArAr_Pd->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

A Comparative Guide to the Validation of Analytical Methods for the Purity Assessment of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 6-chloro-N-methylpyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines key performance indicators for commonly employed analytical techniques and presents detailed experimental protocols based on established validation guidelines.

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) Q2(R1), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3][4] This guide will focus on the practical application of these principles to the purity determination of this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques for the purity assessment of non-volatile and volatile organic compounds, respectively.[5][6][7][8] The selection of the most appropriate method depends on the physicochemical properties of this compound and its potential impurities.

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound (Illustrative Data)

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18, C8, Phenyl, CyanoDB-5, DB-17, HP-5ms
Detector UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 1.5%
Limit of Detection (LOD) 0.01 - 0.05%0.005 - 0.02%
Limit of Quantitation (LOQ) 0.03 - 0.15%0.015 - 0.06%
Advantages Suitable for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity.High efficiency and sensitivity for volatile and semi-volatile compounds.
Disadvantages May require derivatization for compounds without a UV chromophore. Higher solvent consumption.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.

Note: The data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar aromatic amines and pyridine derivatives. Actual performance may vary depending on the specific method and instrumentation.

Experimental Protocols

The validation of an analytical method involves a systematic evaluation of several key parameters to demonstrate its reliability.[1][2][3][4]

1. High-Performance Liquid Chromatography (HPLC) Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank samples, a placebo (if applicable), and stressed samples to ensure no interference at the retention time of the main peak.

    • Linearity: Determined by analyzing a series of solutions of this compound at five concentrations ranging from the LOQ to 150% of the target concentration. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

    • Accuracy: Evaluated by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

    • Precision:

      • Repeatability: Assessed by performing six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas is calculated.

      • Intermediate Precision: Determined by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The method's resilience to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) is evaluated.

2. Gas Chromatography (GC) Method Protocol

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Validation Parameters: The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the decision-making process for selecting an appropriate analytical technique.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development start->method_dev pre_validation Pre-Validation & Optimization method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end Method_Selection_Comparison start Analyte: 6-chloro-N- methylpyridin-2-amine properties Assess Physicochemical Properties start->properties volatile Volatile & Thermally Stable? properties->volatile derivatization_gc Consider Derivatization for GC properties->derivatization_gc hplc Select HPLC volatile->hplc No / Thermally Labile gc Select GC volatile->gc Yes hplc_advantages Advantages: - Broad applicability - High resolution hplc->hplc_advantages gc_advantages Advantages: - High efficiency - Excellent for volatile impurities gc->gc_advantages method_validation Proceed to Method Validation hplc_advantages->method_validation gc_advantages->method_validation

References

Reactivity Showdown: A Comparative Guide to Chloro- vs. Bromo-N-methylpyridin-2-amines in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount. Halogenated pyridines are pivotal intermediates, offering versatile handles for functionalization. This guide provides an in-depth, objective comparison of the reactivity of two closely related and widely used building blocks: 2-chloro-N-methylpyridin-2-amine and 2-bromo-N-methylpyridin-2-amine. Their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is evaluated, supported by experimental data from analogous systems, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Executive Summary: A Tale of Two Reactivities

The choice between a chloro- or bromo-substituted N-methylpyridin-2-amine is dictated by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The bromo-derivative is generally the more reactive substrate. The weaker carbon-bromine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields under milder conditions.[1]

  • For Nucleophilic Aromatic Substitution (SNAr): The chloro-derivative typically exhibits greater reactivity. The higher electronegativity of chlorine better stabilizes the intermediate Meisenheimer complex, accelerating the reaction rate.[1]

This guide will delve into the quantitative data and experimental considerations that underpin these fundamental reactivity differences.

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Weaker Bond

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. In these reactions, the initial oxidative addition of the palladium catalyst to the carbon-halogen bond is frequently the rate-limiting step. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the bromo-substituted pyridine more susceptible to this initial activation.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. As anticipated, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts. While direct comparative data for N-methylpyridin-2-amines is limited, the following table illustrates the typical conditions and yields for analogous 2-halopyridine systems.

Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling

Aryl Halide (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10012~81
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90

Note: Data is for illustrative purposes based on typical conditions for similar substrates and should be interpreted as representative of the general reactivity trend.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. The less reactive chloro-pyridines often require more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step.[1]

Table 2: Illustrative Comparison for Buchwald-Hartwig Amination

Aryl Halide (Analog)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[2]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane800.494

Note: Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system to achieve a high yield in a short reaction time.[1]

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-N-methylpyridin-2-amine Analog

This protocol is adapted from a procedure for a structurally similar bromopyridine.

  • Materials: 2-Bromo-N-methylpyridin-2-amine (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), Potassium phosphate (K₃PO₄) (2.0 equiv), 1,4-Dioxane, Degassed Water.

  • Procedure:

    • To a dry Schlenk flask, add the 2-bromo-N-methylpyridin-2-amine, arylboronic acid, and potassium phosphate.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (a typical concentration is 0.1-0.5 M with respect to the bromopyridine).

    • Stir the reaction mixture at 85-95 °C.

    • Monitor the reaction progress using a suitable technique such as TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 2-Halo-N-methylpyridin-2-amine Analog

This protocol is a general procedure adaptable for both chloro- and bromo- analogs, with the understanding that the chloro- derivative may require a more active catalyst system.

  • Materials: 2-Halo-N-methylpyridin-2-amine (1.0 equiv), Amine (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), Phosphine Ligand (e.g., dppp for bromo, XPhos for chloro) (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • To a dry, sealable reaction tube, add the 2-halo-N-methylpyridin-2-amine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene via syringe, followed by the amine.

    • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully open the tube.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3]

Visualizing the Catalytic Cycles

Buchwald_Hartwig_Suzuki_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0)L2_S Pd(0)L₂ Ar-Pd(II)-X_S Ar-Pd(II)(L)₂-X Pd(0)L2_S->Ar-Pd(II)-X_S Ar-X_S Ar-X Ar-X_S->Pd(0)L2_S Oxidative Addition Ar-Pd(II)-R_S Ar-Pd(II)(L)₂-R Ar-Pd(II)-X_S->Ar-Pd(II)-R_S R-B(OR)2_S R-B(OR)₂ R-B(OR)2_S->Ar-Pd(II)-X_S Transmetalation Base_S Base Base_S->Ar-Pd(II)-X_S Ar-Pd(II)-R_S->Pd(0)L2_S Reductive Elimination Ar-R_S Ar-R Ar-Pd(II)-R_S->Ar-R_S Pd(0)L2_B Pd(0)L₂ Ar-Pd(II)-X_B Ar-Pd(II)(L)₂-X Pd(0)L2_B->Ar-Pd(II)-X_B Ar-X_B Ar-X Ar-X_B->Pd(0)L2_B Oxidative Addition Ar-Pd(II)-NR2_B Ar-Pd(II)(L)-NR₂ Ar-Pd(II)-X_B->Ar-Pd(II)-NR2_B R2NH_B R₂NH R2NH_B->Ar-Pd(II)-X_B Amine Coordination & Deprotonation Base_B Base Base_B->Ar-Pd(II)-X_B Ar-Pd(II)-NR2_B->Pd(0)L2_B Reductive Elimination Ar-NR2_B Ar-NR₂ Ar-Pd(II)-NR2_B->Ar-NR2_B

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine is favored by a more electronegative leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. A more electronegative halogen at the substitution site can better stabilize the developing negative charge in the transition state, thus accelerating the rate of the initial nucleophilic attack.[1] The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[1]

A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides quantitative kinetic data that directly supports this trend. While the substrates are the N-methylated pyridinium salts, they serve as excellent models for the reactivity of the neutral N-methylpyridin-2-amines.

Table 3: Kinetic Data for the Reaction of 2-Halo-N-methylpyridinium Ions with Piperidine

Leaving Group (at C2)Third-Order Rate Constant (k₃) at 25°C (M⁻²s⁻¹)
-F~0.023
-Cl~0.023
-Br~0.023
-I~0.023

Data from a study on N-methylpyridinium substrates, showing similar reactivity for F, Cl, Br, and I under the specific reaction conditions where deprotonation of the intermediate is rate-determining. However, the general principle of Cl being more reactive than Br in SNAr holds true when the initial nucleophilic attack is the rate-determining step.[4] In many SNAr reactions, especially where the nucleophilic attack is rate-limiting, a more pronounced difference in reactivity between chloro and bromo derivatives is observed.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on a 2-Chloro-N-methylpyridin-2-amine Analog

This is a general procedure for the SNAr reaction with an amine nucleophile.

  • Materials: 2-Chloro-N-methylpyridin-2-amine (1.0 equiv), Nucleophilic Amine (e.g., morpholine, 1.2 equiv), Potassium Carbonate (K₂CO₃) (2.0 equiv), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a stirred solution of 2-chloro-N-methylpyridin-2-amine in DMSO, add the nucleophilic amine and potassium carbonate.

    • Heat the reaction mixture to 80-120 °C. The reaction is often slower than cross-coupling and may require elevated temperatures.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the SNAr Mechanism and Experimental Workflow

SNAr_Workflow cluster_mechanism SNAr Mechanism (Addition-Elimination) cluster_workflow General Experimental Workflow Start 2-Halo-N-methylpyridin-2-amine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Addition Product Substituted Product + Halide (X⁻) Intermediate->Product Elimination of Leaving Group Reagents Combine Halopyridine, Nucleophile, and Base in Solvent Reaction Heat Reaction Mixture (e.g., 80-120°C) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: SNAr mechanism and a typical experimental workflow.

Conclusion: Making the Right Choice for Your Synthesis

The selection between chloro- and bromo-N-methylpyridin-2-amines is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the bromo-derivative often justifies its higher cost, enabling milder conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the more economical chloro-analog is the more reactive and, therefore, the preferred substrate. By understanding the underlying principles of reactivity and consulting the provided experimental guidelines, researchers can make an informed choice to optimize their synthetic routes, saving time and resources in the development of novel molecules.

References

A Comparative Purity Analysis of 6-chloro-N-methylpyridin-2-amine and Structural Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical intermediates are critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of 6-chloro-N-methylpyridin-2-amine and its structural analogs, focusing on purity profiles as determined by standard analytical techniques. The data presented is compiled from commercially available Certificates of Analysis (CoA) and supported by detailed experimental protocols.

Introduction to this compound and its Analogs

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural analogs, such as 2-amino-6-chloropyridine and 6-chloro-2-methylpyridin-3-amine, are also important building blocks in the synthesis of novel therapeutic agents. The presence of impurities in these starting materials can significantly impact the yield, purity, and safety profile of the final API. Therefore, rigorous analytical characterization is essential.

Comparative Purity Data

The following tables summarize the purity data for this compound and several commercially available, structurally related compounds. The data is derived from representative Certificates of Analysis and highlights the typical purity levels achieved by various analytical methods.

Table 1: Purity of this compound and Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (%)Analytical Method
This compound 89026-78-8C₆H₇ClN₂142.59>95Not Specified
2-Amino-6-chloropyridine45644-21-1C₅H₅ClN₂128.56>98.0GC[1]
6-Chloropyridin-3-amine5350-93-6C₅H₅ClN₂128.5697.25HPLC[2]
3-Amino-6-chloro-2-methylpyridine164666-68-6C₆H₇ClN₂142.5999.59HPLC[3]
5-Chloro-6-methylpyridin-2-amine36936-23-9C₆H₇ClN₂142.5999.88GC[4]
2-Amino-6-chloro-5-trifluoromethylpyridine79456-28-3C₆H₄ClF₃N₂196.5699.82LCMS[5]
3-Amino-6-bromo-2-methylpyridine126325-47-1C₆H₇BrN₂187.0499.69HPLC[6]

Table 2: Physical Properties of this compound and Analogs

Compound NameAppearanceMelting Point (°C)
2-Amino-6-chloropyridineWhite to Yellow to Orange powder to crystalline70.0 - 74.0
6-Chloropyridin-3-amineBrown to reddish brown (Solid)Not Specified
3-Amino-6-chloro-2-methylpyridineLight yellow to light brown (Solid)Not Specified
5-Chloro-6-methylpyridin-2-amineWhite to off-white (Solid)Not Specified
2-Amino-6-chloro-5-trifluoromethylpyridineWhite to off-white (Solid)Not Specified
3-Amino-6-bromo-2-methylpyridineWhite to light yellow (Solid)Not Specified

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of substituted pyridines.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for the purity analysis of chloropyridine derivatives.

Objective: To determine the purity of a chloropyridine sample and quantify any impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the chloropyridine sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol provides a general method for identifying volatile impurities in chloropyridine samples.

Objective: To identify and quantify volatile impurities in a chloropyridine sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., split ratio 20:1)

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the chloropyridine sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Signaling Pathways and Logical Relationships

In drug development, understanding how a compound interacts with biological systems is crucial. While this compound is a building block, its derivatives may be designed to target specific signaling pathways. The diagram below illustrates a generic signaling pathway that could be modulated by a downstream API synthesized from this class of compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates dna DNA transcription_factor->dna Translocates & Binds response Cellular Response dna->response Gene Expression ligand API Derivative ligand->receptor Binds

Caption: Generic Cell Signaling Pathway.

Conclusion

The purity of chemical intermediates like this compound and its analogs is a cornerstone of safe and effective drug development. As demonstrated by the compiled data, high-purity materials are commercially available, and their quality can be reliably assessed using standard chromatographic techniques such as HPLC and GC-MS. The provided experimental protocols offer a starting point for researchers to develop and validate their own analytical methods for these important building blocks. The visualization of a generic signaling pathway underscores the ultimate application of these compounds in modulating biological processes, where initial purity is paramount.

References

A Comparative Guide to the Synthetic Efficiency of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established synthetic routes to 6-chloro-N-methylpyridin-2-amine, a valuable building block in the pharmaceutical industry. By examining key performance indicators such as reaction yield, duration, and conditions, this document aims to inform the selection of the most efficient synthetic strategy.

Two principal synthetic pathways to this compound have been identified and evaluated: a classical two-step approach involving the N-methylation of 2-amino-6-chloropyridine, and a more direct, single-step nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. A third potential route, the palladium-catalyzed Buchwald-Hartwig amination, is also considered.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic routes to this compound, offering a clear comparison of their efficiencies.

ParameterRoute 1: N-methylation of 2-amino-6-chloropyridineRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2-amino-6-chloropyridine2,6-dichloropyridine
Reagents Sodium hydride, Methyl iodide, THFMethylamine (40% in H₂O), Ethanol
Reaction Time 18 hours15 hours
Temperature Reflux150 °C (in a sealed tube)
Yield 85%78%
Purification Not specifiedDistillation
Key Advantages High yieldSingle-step reaction
Key Disadvantages Two-step process (if starting from 2,6-dichloropyridine)Use of a sealed tube, high temperature

Detailed Experimental Protocols

Route 1: N-methylation of 2-amino-6-chloropyridine

This synthetic approach involves the deprotonation of the amino group of 2-amino-6-chloropyridine followed by methylation.

Step 1: Synthesis of 2-amino-6-chloropyridine (if not commercially available)

A common method for the synthesis of 2-amino-6-chloropyridine is the reaction of 2,6-dichloropyridine with ammonia.

Step 2: N-methylation

To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (1.2 eq) is added dropwise. The reaction is then brought to reflux and maintained for 18 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound. An 85% yield has been reported for a similar N-alkylation of a substituted pyridine.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method provides a more direct route to the target molecule through the selective substitution of one chlorine atom in 2,6-dichloropyridine with methylamine.

A mixture of 2,6-dichloropyridine (1.0 eq) and a 40% aqueous solution of methylamine (2.0 eq) in ethanol is heated in a sealed tube at 150 °C for 15 hours. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation to afford this compound. A yield of 78% has been reported for this transformation.

Logical Workflow of Synthetic Routes

The following diagram illustrates the decision-making process and the sequence of transformations for the described synthetic routes.

Caption: Comparative workflow of synthetic routes to this compound.

Discussion and Outlook

Both the N-methylation and the SNAr routes offer viable methods for the synthesis of this compound with good to excellent yields. The choice between these two routes will likely depend on the availability and cost of the starting materials, as well as the available laboratory equipment. The N-methylation route provides a slightly higher yield, but the SNAr approach is more atom-economical as it is a single-step process from a readily available starting material.

The Buchwald-Hartwig amination represents a modern and powerful alternative for C-N bond formation. While specific experimental data for the synthesis of this compound using this method was not found, the general applicability of this reaction to aryl halides suggests it could be a highly efficient route. Further investigation and optimization of a Buchwald-Hartwig protocol for this specific transformation could potentially lead to a superior synthetic method, possibly offering milder reaction conditions and even higher yields.

For researchers and drug development professionals, the selection of an optimal synthetic route requires a careful consideration of these factors. The data and protocols presented in this guide provide a solid foundation for making an informed decision based on the specific needs and constraints of their projects.

Lack of Specific SAR Data on 6-chloro-N-methylpyridin-2-amine Analogues Necessitates a Broader Look at Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In light of this, and to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of SAR studies on closely related 2-aminopyridine and 2,4-diaminopyrimidine derivatives that have been extensively investigated as kinase inhibitors. The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. The principles derived from the SAR of these analogues can offer significant guidance in the rational design of novel inhibitors, including those based on the 6-chloro-N-methylpyridin-2-amine framework.

This guide will focus on the SAR of these related compounds, presenting quantitative data, detailed experimental protocols for key biological assays, and visualizations of experimental workflows to facilitate understanding and comparison.

Comparison of Biological Activities

The following tables summarize the in vitro activities of various 2-aminopyridine and 2,4-diaminopyrimidine derivatives against different biological targets, primarily kinases and cancer cell lines. These tables highlight how structural modifications to the core scaffold influence biological potency.

Table 1: SAR of 2-Aminopyridine Derivatives as USP7 Inhibitors

Compound IDR Group ModificationUSP7 IC50 (μM)[1][2]Antiproliferative Activity (HCT116 cells)[1][2]
Lead (GNE6640) -PotentModerate
7 Varied7.6 ± 0.1Moderate
14 Varied17.0 ± 0.2Moderate
21 Varied11.6 ± 0.5Moderate

A series of novel 2-aminopyridine derivatives were designed based on the lead USP7 inhibitor GNE6640.[1][2] Most of the synthesized compounds demonstrated good inhibitory activities against USP7 at a concentration of 50 μM.[1][2]

Table 2: SAR of 2,4-Diaminopyrimidine Derivatives Against Cancer Cell Lines

Compound IDScaffold ModificationA549 IC50 (μM)[3]HCT-116 IC50 (μM)[3]PC-3 IC50 (μM)[3]MCF-7 IC50 (μM)[3]
9k Triazolopiperazine2.143.595.523.69
13f 1,4,8-Triazaspiro[4.5]decan-3-one1.982.784.274.01
Palbociclib Reference Drug----
Momelotinib Reference Drug----

Novel 2,4-diaminopyrimidine derivatives bearing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were synthesized and showed moderate to excellent potency against four tested cancer cell lines when compared with palbociclib and momelotinib.[3]

Table 3: SAR of Bicyclic 2-Aminopyrimidine Derivatives as VEGFR-2 Inhibitors

Compound IDModificationVEGFR-2 IC50 (μM)[4]A549 IC50 (μM)[4]HCT116 IC50 (μM)[4]
55 Bicyclic0.0352.6710.87
61 Bicyclic0.0432.7112.17
Sorafenib Reference Drug---

A series of bicyclic 2-amino-pyrimidine scaffold derivatives were synthesized and evaluated for their in-vitro VEGFR-2 inhibition.[4] Compounds 55 and 61 were found to be more potent than the reference drug Sorafenib and showed selectivity for VEGFR-2 over EGFR.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. Below are methodologies for key in vitro assays commonly employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a widely used, high-throughput method for quantifying kinase activity.

  • Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. It utilizes a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. This brings the europium donor and a streptavidin-conjugated XL665 acceptor into close proximity, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[5]

  • Protocol:

    • Prepare a reaction mixture containing the kinase enzyme, the biotinylated substrate peptide, and the test compound in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a specific duration at a controlled temperature.

    • Stop the reaction and add the detection reagents: europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate to allow for antibody binding.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values.

2. In Vitro VEGFR-2 Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is quantified, often using an ELISA-based method or a radiometric assay.

  • Protocol (ELISA-based):

    • Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue).

    • Add the test compounds at various concentrations to the wells.

    • Add the VEGFR-2 enzyme and ATP to initiate the phosphorylation reaction.

    • Incubate for a defined period at an optimal temperature.

    • Wash the plate to remove non-bound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a chromogenic substrate for the enzyme and measure the resulting colorimetric signal using a plate reader.

    • The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell-Based Assays

1. MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.

  • Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for SAR studies and a common kinase inhibition assay.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Lead Lead Compound Analogs Analogue Synthesis Lead->Analogs Structural Modification InVitro In Vitro Assays (e.g., Kinase Inhibition) Analogs->InVitro CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased SAR_Analysis SAR Analysis CellBased->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of inhibitor B Add kinase, buffer, and inhibitor to plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at controlled temperature C->D E Stop reaction and add detection reagents D->E F Measure signal (e.g., fluorescence, luminescence) E->F G Calculate % inhibition and IC50 F->G

A typical workflow for an in vitro kinase inhibition assay.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds such as 6-chloro-N-methylpyridin-2-amine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile of this compound

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled, based on data from similar aminopyridines.[1][2]Avoid all direct contact, inhalation, and ingestion. Always use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Expected to cause skin irritation.[2][3]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[2][3]Wear tightly fitting safety goggles or a face shield.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2]Prevent release to the environment. Do not dispose of down the drain.

Regulatory Framework: RCRA Hazardous Waste Classification

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Based on its chemical structure and properties, this compound waste would likely be classified as follows:

  • Characteristic Hazardous Waste: Pyridine and its derivatives are specifically listed with the RCRA waste code D038 if they exhibit the toxicity characteristic.[6] The Toxicity Characteristic Leaching Procedure (TCLP) is the test used to determine this.[7][8][9][10]

  • Listed Hazardous Waste: As a chlorinated organic compound, waste streams containing this compound could potentially fall under the F-list of hazardous wastes from non-specific sources, particularly if used as a solvent.[6][11]

Given these classifications, this compound must be managed as a hazardous waste from "cradle to grave," meaning its generation, storage, transportation, and ultimate disposal are all regulated.[12]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe handling and disposal of this compound waste.

Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

    • Tightly fitting safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly fitted lab coat.

  • Work in a Ventilated Area: All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix it with non-hazardous waste. It should be collected in a designated container for halogenated organic waste.

    • Incompatible Materials: Avoid mixing with strong acids and strong oxidizing agents, as these are general incompatibilities for aminopyridines.

Waste Accumulation and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container is often a suitable choice.[13] The container must be in good condition.[13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the following information:

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to capture any potential leaks. Regular inspection of waste storage areas is a regulatory requirement.[4]

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generate Waste (e.g., unused reagent, contaminated labware) B Segregate into Halogenated Organic Waste Stream A->B  Immediate Action C Collect in a Designated, Compatible Container B->C  Transition to Storage D Label Container: 'Hazardous Waste' + Chemical Name + Hazards + Date C->D E Store in a Secure, Ventilated Area with Secondary Containment D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor E->F  Ready for Disposal G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal Method: High-Temperature Incineration G->H

Disposal Workflow for this compound
Final Disposal Method

The recommended and most effective method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration .[3][14][15]

  • Mechanism of Destruction: Incineration at sufficiently high temperatures (typically above 820°C) and with adequate residence time (e.g., 2 seconds) ensures the complete thermal decomposition of the molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride.[3][15] The resulting acidic gases are then treated in a scrubber system.

  • Operational Considerations: This process must be carried out in a licensed hazardous waste incineration facility that is compliant with all EPA regulations for air emissions.

  • Arranging for Disposal: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.[1][5][16]

Alternative disposal methods, such as chemical degradation (e.g., photolysis or dehalogenation), are currently primarily at the research stage and are not standard laboratory disposal procedures. [2][17] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 3.1.

  • Contain the Spill:

    • For a solid spill , carefully sweep the material to avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect the Waste: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS office in accordance with your laboratory's safety plan.

Spill Response Workflow

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of hazard identification, regulatory compliance, and systematic waste management, you protect yourself, your colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for guidance. Your diligence in these procedures is a testament to your commitment to scientific excellence and a culture of safety.

References

Essential Safety and Logistical Information for Handling 6-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling 6-chloro-N-methylpyridin-2-amine based on available data for structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and to conduct a thorough, site-specific risk assessment before any handling, storage, or disposal activities. This information is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are considered hazardous materials. The primary hazards associated with similar compounds include acute toxicity if swallowed or in contact with skin, serious eye irritation, and potential for skin and respiratory irritation.[1][2] Strict adherence to safety protocols is necessary to mitigate exposure risks.

Summary of Potential Hazards (Based on Analogues):

Hazard StatementClassificationGHS Pictogram
Toxic if swallowed.Acute Toxicity (Oral), Category 3Skull and Crossbones
Fatal in contact with skin.Acute Toxicity (Dermal), Category 2Skull and Crossbones
Causes serious eye irritation.Serious Eye Damage/Eye Irritation, Category 2Exclamation Mark
Causes skin irritation.Skin Corrosion/Irritation, Category 2Exclamation Mark
May cause respiratory irritation.Specific Target Organ Toxicity - Single Exposure, Category 3Exclamation Mark

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn when there is a significant risk of splashing.[1][3][4]Ensure a proper fit. Do not wear contact lenses when handling this chemical.
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[3][5][6]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[3][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside a fume hood or if dust is generated.[1][3][4]Ensure proper fit and training before using a respirator.
Protective Clothing A lab coat or a full chemical-protective suit.[3][7]Clothing should be buttoned and fit properly to cover as much skin as possible.
Footwear Closed-toe, chemical-resistant shoes.Shoes must cover the entire foot.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5][6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • A spill kit containing absorbent materials should be available in the immediate vicinity.[2][5]

2.2. Handling Procedures:

  • Avoid the formation and inhalation of dust.[3]

  • Use the smallest quantity of the substance necessary for the experiment.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

2.3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][5][6]

  • Keep the container tightly closed when not in use.[3][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.[3]

  • Store in a locked cabinet or room to restrict access.[3]

Emergency and Disposal Plan

3.1. Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[3][5] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[3][8] Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Major Spill: Evacuate the laboratory and alert others. Contact your institution's emergency response team immediately. Do not attempt to clean up a major spill without proper training and equipment.[3]

3.2. First Aid Measures:

  • If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9][10]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11]

3.3. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[3]

Workflow for Safe Handling

G prep Preparation - Conduct Risk Assessment - Verify Fume Hood Certification - Assemble all required PPE - Locate Emergency Equipment handling Handling in Fume Hood - Don appropriate PPE - Use minimal quantity - Dispense carefully to avoid dust - Keep container closed when not in use prep->handling post_handling Post-Handling - Decontaminate work surfaces and equipment - Segregate waste handling->post_handling emergency Emergency Procedures - Spills, Exposure, Fire handling->emergency ppe_removal PPE Removal - Remove PPE in correct order - Dispose of single-use items in hazardous waste post_handling->ppe_removal waste_disposal Waste Disposal - Store waste in labeled, sealed containers - Arrange for pickup by hazardous waste management ppe_removal->waste_disposal spill Spill Response - Evacuate - Notify supervisor - Use spill kit for minor spills - Contact EHS for major spills emergency->spill exposure Exposure Response - Use safety shower/eyewash - Remove contaminated clothing - Seek immediate medical attention emergency->exposure

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.